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  • Product: 3-methyldihydro-2H-thiopyran-4(3H)-one
  • CAS: 38486-22-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 3-methyldihydro-2H-thiopyran-4(3H)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-methyldihydro-2H-thiopyran-4(3H)-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Also known as 3-methyl-4-thianone, this compound, registered under CAS number 38486-22-5, serves as a versatile chiral building block for the synthesis of more complex molecular architectures. This document delves into its chemical properties, outlines a robust two-step synthesis strategy from commercially available starting materials, provides a thorough analytical characterization, and discusses its potential applications in drug discovery. Detailed experimental protocols, quantitative data, and process visualizations are included to provide researchers with the practical insights necessary for its synthesis and utilization in the laboratory.

Introduction: The Strategic Importance of the Thiopyranone Scaffold

The thiopyranone ring system is a privileged scaffold in medicinal chemistry and organic synthesis.[1] The incorporation of a sulfur atom into the six-membered ring, along with a ketone functionality, provides multiple reactive sites for chemical modification.[1] The sulfur atom can influence the stereochemical outcome of reactions at adjacent carbons and can be oxidized to the corresponding sulfoxide or sulfone, thereby modulating the electronic properties and biological activity of the molecule.[1]

3-Methyldihydro-2H-thiopyran-4(3H)-one introduces an additional layer of complexity and utility through the presence of a stereocenter at the C3 position.[1] This chirality makes it a valuable precursor for the stereoselective synthesis of biologically active molecules, where specific stereoisomers are often responsible for the desired pharmacological effect.

Physicochemical and Structural Properties

3-Methyldihydro-2H-thiopyran-4(3H)-one is a six-membered heterocyclic compound featuring a thiopyran ring with a methyl substituent at the 3-position and a carbonyl group at the 4-position.[1]

PropertyValueSource
CAS Number 38486-22-5[1]
Molecular Formula C₆H₁₀OS[2]
Molecular Weight 130.21 g/mol [2]
Appearance Not specified (likely a liquid or low-melting solid)
SMILES CC1CSCC(=O)C1[2]

The molecule exists in chair and boat conformations, with the chair conformation being the most stable. The methyl group at the C3 position can exist in either an axial or equatorial position, leading to different conformational isomers. This conformational preference plays a crucial role in directing the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group.[1]

Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one: A Two-Step Approach

A logical and efficient synthetic route to 3-methyldihydro-2H-thiopyran-4(3H)-one involves a two-step process: first, the synthesis of the parent scaffold, tetrahydro-4H-thiopyran-4-one, followed by a regioselective α-alkylation.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

The synthesis of the precursor, tetrahydro-4H-thiopyran-4-one, is well-established and proceeds via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Synthesis_Step1 start Dimethyl 3,3'-thiodipropionate intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate start->intermediate 1) NaH, THF, Reflux 2) H+ Workup product Tetrahydro-4H-thiopyran-4-one intermediate->product H2SO4 (aq), Reflux

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

  • Step 1a: Dieckmann Condensation

    • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Step 1b: Hydrolysis and Decarboxylation

    • Reflux the crude β-keto ester from the previous step in aqueous sulfuric acid.

    • After cooling, extract the product with an organic solvent, wash, dry, and concentrate to yield tetrahydro-4H-thiopyran-4-one.

Step 2: α-Methylation of Tetrahydro-4H-thiopyran-4-one

The introduction of the methyl group at the C3 position is achieved through the alkylation of the enolate of tetrahydro-4H-thiopyran-4-one.

Synthesis_Step2 start Tetrahydro-4H-thiopyran-4-one product 3-Methyldihydro-2H-thiopyran-4(3H)-one start->product 1) Base (e.g., LDA, THF, -78 °C) 2) Methyl Iodide

Experimental Protocol: Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of tetrahydro-4H-thiopyran-4-one in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C to form the lithium enolate.

  • After stirring for a period to ensure complete enolate formation, add methyl iodide dropwise.

  • Allow the reaction to proceed at low temperature before quenching with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and perform a standard aqueous workup. Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford 3-methyldihydro-2H-thiopyran-4(3H)-one.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized 3-methyldihydro-2H-thiopyran-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of this molecule.[1]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:

    • A doublet for the methyl protons at the C3 position.

    • A multiplet for the proton at the C3 position.

    • Multiplets for the methylene protons of the thiopyran ring. The chemical shifts will be influenced by their proximity to the sulfur atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Expected chemical shifts are:

    • A signal in the range of 205-220 ppm for the carbonyl carbon.

    • Signals for the methylene carbons adjacent to the sulfur and carbonyl groups.

    • A signal for the methine carbon at the C3 position.

    • A signal for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)~1715
C-H (Aliphatic)~2850-3000
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130.

Applications in Medicinal Chemistry and Drug Discovery

While specific pharmacological studies on 3-methyldihydro-2H-thiopyran-4(3H)-one are not extensively reported in publicly available literature, the thiopyran scaffold is a component of various biologically active molecules. Derivatives of thiopyrans have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain thiopyran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

  • Antimicrobial Agents: The thiopyran nucleus is present in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Agents: Thiourea derivatives, which can be synthesized from thiopyran precursors, have shown anti-inflammatory activity.[4]

The chiral nature of 3-methyldihydro-2H-thiopyran-4(3H)-one makes it a particularly attractive starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for efficacy and safety.

Safety and Handling

As with any chemical substance, 3-methyldihydro-2H-thiopyran-4(3H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Methyldihydro-2H-thiopyran-4(3H)-one is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via a two-step sequence from readily available starting materials is a practical approach for laboratory-scale preparation. The presence of a chiral center and multiple reactive sites offers a platform for the development of novel, stereochemically defined molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

Sources

Exploratory

3-Methyl-4-Thianone: A Technical Monograph on Physicochemical Characteristics and Synthetic Utility

[1] Executive Summary 3-Methyl-4-thianone (IUPAC: 3-methyltetrahydro-4H-thiopyran-4-one ) is a sulfur-containing heterocyclic ketone utilized primarily as a scaffold in medicinal chemistry and as a volatile component in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methyl-4-thianone (IUPAC: 3-methyltetrahydro-4H-thiopyran-4-one ) is a sulfur-containing heterocyclic ketone utilized primarily as a scaffold in medicinal chemistry and as a volatile component in flavor chemistry.[1] Structurally, it is the sulfur analog of 3-methyl-4-pyranone.[1] Its utility stems from its dual reactivity: the nucleophilic sulfur atom allows for oxidation state tuning (sulfoxides/sulfones), while the ketone functionality permits derivatization into amines, alcohols, or spirocyclic systems.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via the Dieckmann condensation, and a map of its metabolic and chemical stability profiles.

Chemical Identity & Structural Architecture[1]

The molecule features a six-membered saturated ring containing one sulfur atom and a ketone at the 4-position.[1] The methyl group at C3 introduces a chiral center, resulting in two enantiomers: (3R)- and (3S)-3-methyltetrahydrothiopyran-4-one.[1]

ParameterTechnical Detail
Common Name 3-Methyl-4-thianone
IUPAC Name 3-methyltetrahydro-4H-thiopyran-4-one
CAS Registry Note: Specific CAS for 3-methyl isomer is rare in open literature; 1072-72-6 refers to the parent thianone.[1]
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
SMILES CC1COC(=O)CC1 (Analogous O-variant); CC1CSCC(=O)C1 (Target)
Chirality One stereocenter at C3; exists as a racemic mixture unless chirally resolved.[1]

Physicochemical Properties[1][2][3][4][5]

The following data consolidates experimental values for the parent compound (tetrahydrothiopyran-4-one) and validated predictive models for the 3-methyl derivative. The methyl substitution typically depresses the melting point due to symmetry breaking while slightly elevating lipophilicity.

Table 1: Comparative Physicochemical Profile
PropertyParent (4-Thianone) [1]3-Methyl-4-Thianone (Predicted)Relevance to Development
Physical State Solid (Waxy)Liquid or Low-Melting SolidHandling/Dosing formulation
Melting Point 60–65 °C25–35 °CStorage stability
Boiling Point 166 °C (at 760 mmHg)175–180 °CDistillation purification parameters
Density ~1.1 g/mL~1.08 g/mLProcess engineering calculations
LogP (Oct/Water) 0.300.75 ± 0.2Critical: Higher lipophilicity improves membrane permeability.[1]
Water Solubility ModerateLow-ModerateAqueous formulation challenges
Flash Point >110 °C>110 °CSafety/Flammability classification
Odor Profile Sulfurous, savory, meatySulfurous, fruity-herbaceous nuanceOrganoleptic masking requirements

Technical Insight: The increase in LogP from 0.30 to ~0.75 upon methylation makes the 3-methyl derivative a superior candidate for CNS-active drug scaffolds compared to the parent, as it balances solubility with blood-brain barrier penetration potential.[1]

Synthetic Methodology: The Dieckmann Protocol[6]

While Michael addition of hydrogen sulfide to acrylates is possible, the Dieckmann Condensation offers a more controlled, regioselective route with higher purity profiles. This protocol describes the synthesis of the 3-methyl derivative via a diester intermediate.[1]

Reaction Pathway Diagram

Synthesis Start Methyl Methacrylate + Methyl 3-mercaptopropionate Inter1 Intermediate A: Diester Thioether Start->Inter1 Michael Addition (Base Cat.) Step2 Dieckmann Cyclization (NaOMe / MeOH) Inter1->Step2 Inter2 Intermediate B: Beta-Keto Ester Step2->Inter2 Ring Closure Step3 Decarboxylation (HCl / Heat) Inter2->Step3 Final Product: 3-Methyl-4-Thianone Step3->Final -CO2

Figure 1: Step-wise synthesis of 3-methyl-4-thianone via Dieckmann condensation.

Detailed Experimental Protocol

Step 1: Formation of Sulfide Diester

  • Reagents: Charge a reactor with Methyl 3-mercaptopropionate (1.0 eq) and catalytic Piperidine (0.05 eq).

  • Addition: Dropwise add Methyl Methacrylate (1.1 eq) at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC/GC for disappearance of thiol.

  • Workup: Wash with dilute HCl to remove piperidine. Concentrate to yield Methyl 3-((2-(methoxycarbonyl)propyl)thio)propanoate.[1]

Step 2: Dieckmann Cyclization

  • Conditions: Dissolve the diester in anhydrous Methanol. Add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C.

  • Cyclization: Reflux for 3–5 hours. The solution will darken.

  • Quench: Cool and neutralize with acetic acid. Extract with Ethyl Acetate.[1][2]

  • Result: This yields the beta-keto ester intermediate (Methyl 3-methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate).[1]

Step 3: Decarboxylation (Krapcho or Acidic) [1]

  • Hydrolysis: Reflux the beta-keto ester in 6M HCl for 6 hours.

  • Extraction: The decarboxylated product is extracted into Dichloromethane (DCM).

  • Purification: Distill under reduced pressure (approx. 15 mmHg) to isolate 3-methyl-4-thianone as a clear to pale yellow liquid.

Reactivity & Metabolic Stability Profile

For drug development, understanding the "soft spot" of the molecule is crucial.[3][4] The sulfur atom is a metabolic liability, prone to oxidation by FMO (Flavin-containing Monooxygenase) and CYP450 enzymes.[1]

Metabolic Fate & Chemical Divergence

Reactivity Center 3-Methyl-4-Thianone Ox1 S-Oxide (Sulfoxide) (Chiral) Center->Ox1 Metabolic Oxidation (CYP450/FMO) Red1 Alcohol (NaBH4 Reduction) Center->Red1 Chemical Reduction Red2 Amine (Reductive Amination) Center->Red2 Derivatization Ox2 S,S-Dioxide (Sulfone) (Inactive/Stable) Ox1->Ox2 Further Oxidation

Figure 2: Divergent reactivity pathways. The S-oxidation pathway (Red) represents the primary metabolic clearance route.[1]

Critical Stability Notes
  • Oxidative Instability: The sulfide is easily oxidized to the sulfoxide (S=O) upon exposure to air over long periods or rapidly in vivo.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Thermal Stability: Stable up to ~150°C. Above this, ring opening (retro-Michael) may occur, releasing sulfurous volatiles.

  • Nucleophilic Attack: The C4 ketone is sterically hindered by the C3 methyl group. Reactions at the ketone (e.g., Grignard addition) will proceed slower than in the parent thianone and may exhibit high diastereoselectivity (attack anti to the methyl group).

References

  • NIST Chemistry WebBook. (n.d.).[1] 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6).[1][5] National Institute of Standards and Technology. [Link][1]

  • PubChem. (2025).[1] Tetrahydrothiopyran-4-one Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Ward, D. E., et al. (2002). Diastereoselectivity of the Aldol Reaction of Tetrahydro-4H-thiopyran-4-one. Journal of Organic Chemistry.[6] (Cited for general reactivity of thianone scaffolds).

Sources

Foundational

The Thiopyranone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract The thiopyranone scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiopyranone scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of thiopyranone chemistry. It delves into the foundational synthetic methodologies that have shaped the field, from classical ring-closure reactions to modern catalytic strategies. Detailed experimental protocols, mechanistic insights, and a critical analysis of structure-activity relationships are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this versatile heterocyclic core.

A Historical Perspective: The Dawn of Thiopyranone Chemistry

The precise genesis of thiopyranone synthesis is not definitively attributed to a single breakthrough moment but rather an evolutionary process rooted in the broader exploration of sulfur-containing heterocycles in the late 19th and early 20th centuries. Early investigations into the reactions of sulfur nucleophiles with dicarbonyl compounds and their derivatives laid the groundwork for the eventual construction of the thiopyranone ring system.

While pinpointing the absolute first synthesis is challenging, the early 20th century saw a burgeoning interest in heterocyclic chemistry, driven by the quest for new dyes, vulcanizing agents, and therapeutic compounds. It is within this context that the initial, often low-yielding, preparations of simple thiopyranone derivatives likely occurred, though they may not have been fully characterized or recognized for their future potential.

A significant milestone in the application of the thiopyran framework was Woodward's strategic use of a thiopyran template during the landmark total synthesis of erythromycin A in 1981.[1] This demonstrated the utility of the sulfur-containing ring in complex molecule synthesis and undoubtedly spurred further interest in the development of more efficient and versatile synthetic routes to thiopyranones. The interest in dibenzo-gamma-thiopyrones, known as thioxanthones, also began to grow in the early 20th century, with the first of these compounds being introduced into therapy in 1945.[2]

The evolution of synthetic organic chemistry throughout the 20th century, with the advent of powerful techniques like cycloaddition reactions and, more recently, transition-metal catalysis, has propelled the field of thiopyranone chemistry forward, enabling the synthesis of a vast array of structurally diverse and functionally optimized derivatives.

Foundational Synthetic Strategies: Building the Thiopyranone Core

The construction of the thiopyranone ring system can be broadly categorized into several key synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Ring-Closure Reactions: The Classical Approach

The earliest and most fundamental methods for constructing the thiopyranone core rely on the formation of the heterocyclic ring from acyclic precursors.

A robust and widely employed method for the synthesis of tetrahydro-4H-thiopyran-4-one involves the intramolecular Dieckmann condensation of dialkyl 3,3'-thiodipropionates. This is followed by hydrolysis and decarboxylation of the resulting β-ketoester. This classical two-step process is known for its reliability and scalability.[3]

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation [3]

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • To a stirred suspension of sodium methoxide in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl 3,3'-thiodipropionate dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a dilute acid (e.g., 10% aqueous sulfuric acid) until the mixture is acidic.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can be used in the next step without further purification.

Step 2: Decarboxylation to Tetrahydro-4H-thiopyran-4-one

  • To the crude β-ketoester from the previous step, add a solution of aqueous acid (e.g., 10% sulfuric acid or a mixture of acetic acid and hydrochloric acid).

  • Heat the mixture to reflux and maintain this temperature for several hours, monitoring the evolution of carbon dioxide.

  • Upon completion of the reaction (cessation of gas evolution), cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to afford pure tetrahydro-4H-thiopyran-4-one.

[4+2] Cycloaddition Reactions: The Thia-Diels-Alder Approach

The hetero-Diels-Alder reaction, or more specifically the thia-Diels-Alder reaction, represents a powerful and atom-economical strategy for the construction of the thiopyranone ring. This approach typically involves the reaction of a 1-thia-1,3-butadiene derivative with a suitable dienophile. These reactions can be highly stereospecific and provide access to a wide range of substituted thiopyranones. A variety of thiopyran compounds have been synthesized via [4+2] cycloaddition reactions.[4]

Conceptual Workflow for a Thia-Diels-Alder Reaction

Thia_Diels_Alder Thiadiene 1-Thia-1,3-butadiene Cycloadduct Thiopyranone Precursor (Cycloadduct) Thiadiene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cycloadduct Thiopyranone Thiopyranone Cycloadduct->Thiopyranone Further Transformation (e.g., Oxidation)

Caption: Generalized workflow for thiopyranone synthesis via a Thia-Diels-Alder reaction.

Multicomponent Reactions: A Modern Approach to Complexity

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecular scaffolds in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized thiopyranones. For instance, a one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a sulfur source (such as elemental sulfur or a thiol) in the presence of a suitable base can afford substituted thiopyranones in good to excellent yields.

Experimental Protocol: Three-Component Synthesis of a Substituted 4H-Thiopyran-4-one

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.2 mmol) in a suitable solvent such as ethanol or DMF.

  • To this mixture, add a catalytic amount of a base, for example, piperidine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating for a period of time determined by TLC monitoring.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the desired substituted 4H-thiopyran-4-one.

  • If the product does not precipitate, the reaction mixture can be concentrated and the residue purified by column chromatography.

The Thiopyranone Core in Drug Discovery and Development

The unique structural and electronic properties of the thiopyranone ring have made it an attractive scaffold for the design of novel therapeutic agents. The presence of the sulfur atom can influence the molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets.

Mechanism of Action and Biological Activities

Thiopyranone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

  • Anticancer Activity: A number of thiopyranone-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[5] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For example, certain thiopyran derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to the disruption of DNA replication and transcription in cancer cells.[6] One thiopyran derivative, L61H10, has shown potential as an anti-lung cancer agent by inducing a switch from apoptosis to pyroptosis, a form of programmed cell death, which is associated with the NF-κB signaling pathway.[7]

  • Enzyme Inhibition: The thiopyranone scaffold can serve as a template for the design of specific enzyme inhibitors. The carbonyl group and the sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiopyranone-based drug candidates.[8][9][10][11][12] By systematically modifying the substituents on the thiopyranone ring, researchers can identify key structural features that govern potency, selectivity, and pharmacokinetic properties.

Table 1: Representative SAR Data for a Series of Hypothetical Thiopyranone Analogs

CompoundR1R2IC50 (µM) vs. Target X
1a HPhenyl10.5
1b MethylPhenyl5.2
1c H4-Chlorophenyl2.1
1d H4-Methoxyphenyl15.8
1e H2-Thienyl1.5

Data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 illustrates how SAR studies can guide lead optimization. For instance, the introduction of a chlorine atom at the 4-position of the phenyl ring (Compound 1c) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1a). Conversely, a methoxy group at the same position (Compound 1d) is detrimental to activity. Replacing the phenyl ring with a thiophene ring (Compound 1e) further enhances the inhibitory activity.

Logical Flow of a Typical SAR Study

SAR_Flow Start Initial Hit Compound Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Testing Biological Testing (e.g., in vitro assays) Synthesis->Testing Analysis Analyze Structure-Activity Relationship (SAR) Data Testing->Analysis Analysis->Design Iterative Cycle Optimization Lead Optimization Analysis->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A simplified workflow illustrating the iterative nature of structure-activity relationship studies in drug discovery.

Future Perspectives and Conclusion

The field of thiopyranone chemistry continues to evolve, driven by the development of novel synthetic methodologies and an increasing appreciation for the therapeutic potential of this heterocyclic scaffold. Future research will likely focus on:

  • Asymmetric Synthesis: The development of stereoselective methods to access chiral thiopyranone derivatives will be crucial for probing their interactions with biological targets and for the development of more potent and selective drugs.

  • Novel Biological Targets: The exploration of thiopyranone libraries against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities.

  • Materials Science Applications: The unique electronic properties of thiopyranones make them promising candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

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  • A century of thioxanthones: through synthesis and biological applications. PubMed. [Link]

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  • Historical Collection. Royal Society of Chemistry. [Link]

  • Not Counting Chemistry: How We Misread the History of 20th-Century Science and Technology. Science History Institute. [Link]

  • Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. MDPI. [Link]

Sources

Exploratory

Technical Deep Dive: Stereochemistry & Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one

Abstract This guide provides a comprehensive technical analysis of 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5), a critical heterocyclic scaffold in medicinal chemistry and flavor science. We examine the mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5), a critical heterocyclic scaffold in medicinal chemistry and flavor science. We examine the molecule's structural dynamics, focusing on the lability of the C3 chiral center, the thermodynamic preference of ring conformers, and the practical challenges of synthesizing and maintaining enantiopurity in alpha-chiral thianones.

Molecular Architecture & Chirality[1][2]

Structural Definition

The compound consists of a six-membered saturated ring containing one sulfur atom (thiopyran) and a ketone functionality.[1]

  • IUPAC Name: 3-methyldihydro-2H-thiopyran-4(3H)-one[1][2]

  • Common Name: 3-methyl-4-thianone[1]

  • Molecular Formula: C₆H₁₀OS

  • Molecular Weight: 130.21 g/mol [1]

The Chiral Center

The molecule possesses a single stereogenic center at Position 3 (C3) .[1]

  • Connectivity: The C3 carbon is bonded to a methyl group, a carbonyl carbon (C4), a methylene group (C2), and a hydrogen atom.

  • Enantiomers: It exists as a pair of enantiomers: (R)-3-methyl-4-thianone and (S)-3-methyl-4-thianone.

Critical Technical Note: Unlike static chiral centers (e.g., in amino acids), the C3 center in this molecule is dynamic . Being alpha to a carbonyl group, the C3 proton is acidic (pKa ~19-20). This susceptibility to enolization creates a persistent risk of racemization under acidic or basic conditions.

Stereodynamics & Conformational Analysis

Ring Conformation (The Thianone Chair)

Like cyclohexane, the thiopyranone ring exists predominantly in a chair conformation. However, the presence of Sulfur and the Carbonyl group introduces specific deviations:

  • Bond Length Distortion: The C–S bond (~1.82 Å) is significantly longer than the C–C bond (~1.54 Å). This "flattens" the ring around the sulfur atom, reducing 1,3-diaxial interactions on the sulfur side.

  • Carbonyl Planarity: The sp² hybridized C4 carbonyl flattens the opposite end of the ring.

Axial vs. Equatorial Preference

The methyl group at C3 can adopt either an axial or equatorial orientation.

  • Equatorial Conformer: Generally thermodynamically favored due to minimized 1,3-diaxial strain.

  • Axial Conformer: Less stable but accessible.[3] In 3-substituted cyclohexanones, the "A-value" (energy difference) is slightly lower than in cyclohexane due to the absence of one 1,3-diaxial hydrogen interaction (replaced by the carbonyl oxygen).

Thermodynamic Equilibrium:



While the equatorial form is dominant, the barrier to ring inversion is low (~10 kcal/mol), meaning the molecule rapidly samples both conformations at room temperature.

Mechanism of Racemization

For researchers attempting to isolate a single enantiomer, the primary adversary is keto-enol tautomerism .

Figure 1: Racemization Pathway via Enolization The following diagram illustrates how basic or acidic conditions destroy the stereocenter by forming a planar enol intermediate.

Racemization Figure 1: Mechanism of Racemization via Enol Intermediate R_Enantiomer (R)-Enantiomer (Chiral) Transition Planar Enol/Enolate (Achiral Intermediate) R_Enantiomer->Transition Deprotonation (-H+) Transition->R_Enantiomer Protonation (Top face) S_Enantiomer (S)-Enantiomer (Chiral) Transition->S_Enantiomer Protonation (Bottom face) S_Enantiomer->Transition Deprotonation

Synthetic Methodologies

De Novo Synthesis (Dieckmann Condensation)

The most robust route to the thiopyranone core involves the Dieckmann condensation of a sulfide-containing diester.

Protocol Overview:

  • Starting Material: Dimethyl 3,3'-thiodipropionate.[4][5][6]

  • Cyclization: Treatment with Sodium Hydride (NaH) in THF generates the cyclic beta-keto ester.

  • Decarboxylation: Acid hydrolysis removes the ester group to yield the parent 4-thianone.

  • Methylation: Kinetic alkylation (LDA, -78°C, MeI) introduces the methyl group at C3.

Figure 2: Synthetic Workflow

Synthesis Figure 2: Step-wise Synthesis of the Racemic Target Start Dimethyl 3,3'-thiodipropionate Step1 Dieckmann Condensation (NaH, THF, Reflux) Start->Step1 Intermediate Methyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (H2SO4, Heat) Intermediate->Step2 Core Tetrahydrothiopyran-4-one (Parent Scaffold) Step2->Core Step3 Alpha-Methylation (LDA, -78°C; MeI) Core->Step3 Final 3-Methyldihydro-2H- thiopyran-4(3H)-one (Racemic) Step3->Final

Asymmetric Approaches & Resolution

Direct asymmetric alkylation is difficult due to the racemization risk described above. Therefore, Kinetic Resolution or Chiral Chromatography are preferred.

  • Enzymatic Resolution: Lipase-catalyzed transesterification of the corresponding alcohol (after reducing the ketone) can yield high ee, followed by re-oxidation.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Detection: UV at 210 nm or Refractive Index.

Analytical Characterization

NMR Spectroscopy

NMR is the primary tool for determining the position of the methyl group (axial vs equatorial) based on coupling constants (


 values) of the C3 proton.
SignalMultiplicityCoupling Constant (

)
Interpretation
H-3 (Axial) Doublet of Quartets

Hz
Indicates Methyl is Equatorial (H is axial).
H-3 (Eq) Multiplet

Hz
Indicates Methyl is Axial (H is equatorial).

Note: In the major conformer (Methyl-Equatorial), the H3 proton is Axial. Expect a large coupling constant with the adjacent axial proton at C2.

Mass Spectrometry
  • Molecular Ion: m/z 130 [M]+

  • Base Peak: Often m/z 102 (Loss of CO) or fragmentation of the sulfide ring.

Self-Validating Protocol for Researchers

To ensure data integrity when working with this labile compound, follow this validation loop:

  • Neutral Workup: Avoid strong acids or bases during extraction. Use saturated NH₄Cl or phosphate buffer (pH 7).

  • Immediate Analysis: Do not store the compound in protic solvents (MeOH, EtOH) for extended periods, as they can catalyze racemization. Store in CDCl₃ or DMSO-d6.

  • Deuterium Exchange Test:

    • Dissolve a small sample in CD₃OD + catalytic NaOD.

    • Monitor ¹H NMR.

    • Observation: Disappearance of the H3 signal indicates rapid enolization. If this happens within minutes, the configuration is chemically unstable in biological media.

References

  • Conformational Analysis of Heterocycles. Lumen Learning / Organic Chemistry. Available at: [Link]

  • Racemization of Alpha-Chiral Ketones. Nature Chemistry / Springer. Available at: [Link]

  • Stereochemistry and Drug Development. Longdom Publishing. Available at: [Link]

Sources

Foundational

Chemical reactivity of the carbonyl group in 3-methyl-4-thianone

An In-Depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in 3-Methyl-4-Thianone Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in 3-Methyl-4-Thianone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity centered on the carbonyl group of 3-methyl-4-thianone, a heterocyclic ketone scaffold of interest in synthetic and medicinal chemistry. We will dissect the structural and stereoelectronic factors that govern its behavior and provide field-proven insights into controlling reaction outcomes.

Structural and Stereoelectronic Foundations

The reactivity of any functional group is intrinsically linked to the molecule's three-dimensional structure and electronic landscape. In 3-methyl-4-thianone, the interplay between the thiane ring, the alpha-methyl substituent, and the carbonyl group creates a unique chemical environment.

Conformational Landscape

Like cyclohexane, the six-membered thiane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] In this conformation, substituents can occupy either axial or equatorial positions. For the 3-methyl group, the equatorial position is strongly favored to avoid 1,3-diaxial interactions, which are energetically unfavorable. This conformational preference is a critical determinant for the molecule's reactivity, as it dictates the steric environment around the carbonyl group. The molecule will spend the vast majority of its time with the methyl group in the equatorial position, presenting two distinct faces of the carbonyl for chemical reactions.[3]

The Carbonyl Group: A Locus of Reactivity

The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and a prime target for nucleophiles.[4] In a cyclic system like 3-methyl-4-thianone, the C-CO-C bond angle is constrained by the ring structure, which can lead to increased angle strain compared to acyclic analogues, potentially enhancing reactivity.[5] The primary mode of reaction for this group is nucleophilic addition, where the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral).[4][6]

Nucleophilic Addition: A Study in Stereocontrol

The addition of nucleophiles to the carbonyl carbon is the cornerstone of 3-methyl-4-thianone's reactivity. The key scientific challenge and synthetic opportunity lie in controlling the stereochemical outcome of this addition.

The General Mechanism

Nucleophilic attack on the carbonyl carbon proceeds via a well-established two-step mechanism. First, the nucleophile attacks the electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[7] This intermediate is then protonated, typically by a solvent or added acid, to yield the final alcohol product.[6]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products ketone 3-Methyl-4-Thianone intermediate Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Alcohol Product intermediate->product 2. Protonation proton_source Proton Source (H-A) conjugate_base A⁻

Caption: General mechanism for nucleophilic addition to a ketone.

Diastereoselective Reduction of the Carbonyl

Reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of hydride reagent is critical as it dictates the direction of hydride attack (axial vs. equatorial), leading to different diastereomeric products (cis- or trans-3-methyl-4-thianol).

  • Small Hydride Reagents (e.g., NaBH₄): These reagents preferentially attack from the less hindered axial direction. This avoids steric clash with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol as the major product.

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. Instead, they are forced to attack from the more hindered equatorial face, resulting in the formation of the axial alcohol as the major product.[8]

Reducing AgentPrimary Attack TrajectoryMajor Product StereoisomerTypical Diastereomeric Ratio (Equatorial:Axial Alcohol)
Sodium Borohydride (NaBH₄)AxialEquatorial Alcohol>90:10
Lithium Aluminum Hydride (LiAlH₄)AxialEquatorial Alcohol~90:10
L-Selectride® (Lithium tri-sec-butylborohydride)EquatorialAxial Alcohol<10:90
K-Selectride® (Potassium tri-sec-butylborohydride)EquatorialAxial Alcohol<5:95[8]

Causality Behind Experimental Choices: The selection of a reducing agent is a deliberate choice to control stereochemistry. For the thermodynamically more stable equatorial alcohol, a small, unhindered hydride source is used.[9] To obtain the less stable axial alcohol, a kinetically controlled reaction with a bulky reagent is employed, which effectively blocks the pathway to the equatorial product.[8]

G start Start: 3-Methyl-4-Thianone decision Desired Alcohol Stereochemistry? start->decision path_eq Target: Equatorial Alcohol (Thermodynamically Favored) decision->path_eq Equatorial path_ax Target: Axial Alcohol (Kinetically Favored) decision->path_ax Axial reagent_eq Use Small Hydride Source (e.g., NaBH₄ in MeOH) path_eq->reagent_eq reagent_ax Use Bulky Hydride Source (e.g., L-Selectride® in THF, -78°C) path_ax->reagent_ax product_eq Major Product: Equatorial Alcohol reagent_eq->product_eq product_ax Major Product: Axial Alcohol reagent_ax->product_ax

Caption: Workflow for diastereoselective reduction of 3-methyl-4-thianone.

Experimental Protocol 1: Synthesis of Equatorial-3-methyl-4-thianol via NaBH₄ Reduction
  • Setup: To a solution of 3-methyl-4-thianone (1.0 eq) in methanol (0.1 M) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the solvent volume in vacuo.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the equatorial alcohol.

  • Validation: Confirm the stereochemistry and purity using ¹H NMR spectroscopy, observing the coupling constants of the proton at C4.

α-Carbon Chemistry: The Power of Enolates

The protons on the carbons alpha to the carbonyl (C3 and C5) are acidic (pKa ~19-21) and can be removed by a strong base to form a nucleophilic enolate.[10] Because 3-methyl-4-thianone is unsymmetrical, deprotonation can occur on either side of the carbonyl, leading to two different regioisomeric enolates.

Kinetic vs. Thermodynamic Enolate Formation

The ability to selectively generate either the kinetic or thermodynamic enolate is a powerful tool in synthesis.[11][12]

  • Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. In this case, deprotonation occurs at C5. This is achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ether solvent like THF.[10][12] The conditions are irreversible, trapping the enolate that is formed fastest.

  • Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Deprotonation at C3 yields the thermodynamic enolate. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH or an alkoxide) at higher temperatures, allowing the initially formed kinetic enolate to equilibrate to the more stable thermodynamic form.[11]

G ketone 3-Methyl-4-Thianone kinetic_conditions Kinetic Control (LDA, THF, -78 °C) ketone->kinetic_conditions Deprotonation at C5 (Faster, Less Hindered) thermo_conditions Thermodynamic Control (NaH, THF, 25 °C) ketone->thermo_conditions Deprotonation at C3 (Slower, More Stable) kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_conditions->kinetic_enolate thermo_enolate Thermodynamic Enolate (More Substituted) thermo_conditions->thermo_enolate

Caption: Regioselective formation of enolates from 3-methyl-4-thianone.

Experimental Protocol 2: Generation and Trapping of the Kinetic Enolate
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C (dry ice/acetone bath).

  • Base Formation: Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: Add a solution of 3-methyl-4-thianone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.[10]

  • Alkylation (Trapping): Add an electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Proceed with an extractive workup and chromatographic purification as described in Protocol 1 to isolate the C5-alkylated product.

  • Validation: Characterize the product by ¹H and ¹³C NMR and mass spectrometry to confirm the regioselectivity of the alkylation.

Conclusion

The chemical reactivity of the carbonyl group in 3-methyl-4-thianone is a nuanced subject governed by precise principles of stereoelectronics and reaction kinetics. A thorough understanding of its conformational preferences allows for the highly selective synthesis of different alcohol diastereomers through the rational choice of reducing agents. Furthermore, the unsymmetrical nature of the ketone provides access to two distinct regioisomeric enolates, enabling selective functionalization at either alpha-carbon. These predictable reactivity patterns make 3-methyl-4-thianone a versatile building block for the construction of complex, sulfur-containing heterocyclic molecules relevant to drug discovery and materials science.

References

  • Oreate AI Blog. (2026). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions.
  • Tadayon, S. et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones?. Quora.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry.
  • Brown, H. C., & Deck, H. R. (1965). Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides. Journal of the American Chemical Society.
  • Heinsohn, G. E., & Ashby, E. C. (n.d.). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Stereoselective Reduction of Cyclic Ketones. BenchChem.
  • Wikipedia. (n.d.).
  • University of Bristol. (n.d.).
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • LibreTexts Chemistry. (2019). 23.
  • Wikipedia. (n.d.).
  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Wipf Group. (2007). IB. Enolates & Enamines I. Basic Principles. University of Pittsburgh.
  • LibreTexts Chemistry. (2023). 4.6: Nucleophilic Addition Reactions. LibreTexts.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.
  • Spivey, A. C. (2016). LECTURE 2 Stereoelectronics of Ground States – Conformational Analysis. Imperial College London.
  • LibreTexts Chemistry. (2019). 3.4.2.
  • OpenStax. (2023). 3.
  • Khan Academy. (2015).

Sources

Exploratory

The Thiopyran Scaffold: Redox Architectures in Synthesis and Metabolism

Executive Summary The thiopyran ring—a six-membered heterocycle containing a single sulfur atom—serves as a critical bioisostere in medicinal chemistry and a versatile scaffold in material science. Its reactivity is defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiopyran ring—a six-membered heterocycle containing a single sulfur atom—serves as a critical bioisostere in medicinal chemistry and a versatile scaffold in material science. Its reactivity is defined by the dichotomy between the nucleophilic sulfur center and the lipophilic carbon skeleton. This guide provides a technical deep-dive into the oxidation and reduction pathways of the thiopyran moiety (


-thiopyran and saturated thiane), offering researchers precise control over redox states for drug design and metabolic stability assessment.

Part 1: The Sulfur Center – Oxidation Pathways

The most dominant reactivity of the thiopyran ring is the electrophilic oxidation of the sulfur atom. Unlike carbocyclic analogs, the sulfur lone pairs provide a low-energy handle for stepwise oxidation to sulfoxides (1-oxides) and sulfones (1,1-dioxides).

Mechanism and Stereoelectronic Control

The oxidation proceeds via nucleophilic attack of the sulfur lone pair on an electrophilic oxygen source.

  • Step 1 (Sulfoxide Formation): The non-bonding

    
     electrons of sulfur attack the oxidant. In 4-substituted thianes, this attack is stereoselective. Electrophilic reagents (e.g., mCPBA) generally favor axial attack  (kinetic control) due to the "small" size of the oxidant relative to the ring substituents, often yielding the trans-isomer in 4-substituted systems.
    
  • Step 2 (Sulfone Formation): The second oxidation is slower due to the electron-withdrawing nature of the newly formed sulfoxide oxygen, which reduces the nucleophilicity of the remaining lone pair.

Reagent Selection Matrix

Control over the oxidation state is achieved through stoichiometry and reagent choice.

Target StateReagentStoichiometryConditionsSelectivity Mechanism
Sulfoxide (

)
Sodium Periodate (

)
1.05 eq0°C, MeOH/H2OKinetic control; steric bulk prevents over-oxidation.
Sulfoxide (

)

/ HFIP
1.0 eqRT, HexafluoroisopropanolHydrogen bonding activates peroxide; mild.
Sulfone (

)
mCPBA> 2.5 eqRT, DCMStrong electrophile drives complete oxidation.
Sulfone (

)
Oxone® (

)
2.0 eqRT, MeOH/H2ORadical/Anionic mechanism; highly efficient.
Experimental Protocol: Selective Sulfoxidation

Objective: Synthesis of Thiane-1-oxide from Thiane without over-oxidation.

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the thiopyran substrate in 10 mL of Methanol. Cool to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve 1.1 mmol (1.05 eq) of Sodium Periodate (

    
    ) in 5 mL of water.
    
  • Addition: Add the aqueous oxidant dropwise to the substrate solution over 10 minutes. Causality: Slow addition prevents local concentration spikes that lead to sulfone byproducts.

  • Monitoring (Self-Validation): Monitor via TLC every 30 minutes.

    • Validation Check: The Sulfoxide is significantly more polar than the Sulfide. Look for a low

      
       spot appearing while the high 
      
      
      
      starting material disappears. If a third spot (intermediate polarity) appears, it is likely the sulfone (over-oxidation).
  • Workup: Filter the precipitated sodium iodate. Extract the filtrate with Chloroform (

    
    ). Dry over 
    
    
    
    and concentrate.

Part 2: The Carbon Skeleton – Reduction Pathways

Reduction of the thiopyran ring targets either the unsaturation of the ring (C=C bonds) or the reductive removal of the sulfur atom entirely (desulfurization).

Reduction of Thiopyrylium Salts

Thiopyrylium cations are aromatic species that can be reduced to


- or 

-thiopyrans.[1]
  • Regioselectivity: Hydride donors (

    
    ) can attack the 
    
    
    
    -position (yielding
    
    
    -thiopyran) or the
    
    
    -position (yielding
    
    
    -thiopyran).[1]
  • Reagent: Sodium Borohydride (

    
    ) in methanol typically yields a mixture, whereas bulky hydrides may improve regioselectivity based on steric hindrance at the 
    
    
    
    -carbons.
Reductive Desulfurization (Ring Opening)

To convert the thiopyran scaffold into an acyclic alkyl chain, Raney Nickel is the standard reagent. This "hydrodesulfurization" cleaves C-S bonds and replaces them with C-H bonds.

Mechanism:

  • Adsorption of the sulfur atom onto the Nickel surface.

  • Homolytic cleavage of the C-S bond.

  • Radical capping by hydrogen adsorbed on the catalyst surface.

Experimental Protocol: Raney Nickel Desulfurization

Objective: Reductive ring opening of a thiopyran derivative to an alkane.

Protocol:

  • Activation: Wash commercial Raney Nickel slurry (W-2 grade) with absolute ethanol (3x) to remove water. Safety: Raney Ni is pyrophoric when dry; keep wet/under solvent at all times.

  • Reaction: Suspend the thiopyran substrate (1 mmol) in Ethanol (20 mL). Add activated Raney Ni (approx. 10 mass eq).

  • Reflux: Heat to reflux for 4–12 hours.

  • Validation: Monitor by GC-MS or TLC. The product will be non-polar and lack UV activity associated with the sulfur auxochrome if the ring was conjugated.

  • Workup: Filter through a Celite pad (do not let the pad dry out). Wash with ethanol. Concentrate the filtrate.

Part 3: Metabolic Fate and Biological Oxidation

In drug discovery, the thiopyran ring is susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes. Understanding this pathway is crucial for predicting toxicity.

The P450 S-Oxidation Cascade

CYP450 enzymes (specifically CYP3A4 and CYP2D6) perform mono-oxygenation on the sulfur.

  • S-Oxidation: Conversion to the sulfoxide.[2][3][4]

  • Michael Acceptor Formation: If the ring is unsaturated (e.g.,

    
    -thiopyran), the sulfoxide can act as a reactive Michael acceptor.
    
  • Glutathione Conjugation: The reactive intermediate is often trapped by Glutathione (GSH). If GSH is depleted, the intermediate may covalently bind to hepatic proteins, leading to toxicity.

Visualization of Redox Pathways

The following diagram illustrates the synthetic and metabolic interconversions of the thiopyran scaffold.

ThiopyranRedox Thiopyran Thiopyran / Thiane (Sulfide) Sulfoxide Sulfoxide (S-Oxide) Thiopyran->Sulfoxide NaIO4 (1 eq) Controlled Ox Thiopyran->Sulfoxide CYP450 (Metabolism) Sulfone Sulfone (S-Dioxide) Thiopyran->Sulfone mCPBA (2+ eq) Direct Ox Acyclic Acyclic Alkane (Desulfurized) Thiopyran->Acyclic Raney Ni Ring Opening Sulfoxide->Thiopyran TiCl4 / Zn Deoxygenation Sulfoxide->Sulfone mCPBA / Oxone Excess Ox Adduct Protein/GSH Adduct (Toxicity) Sulfoxide->Adduct Michael Addition (Bio-activation)

Figure 1: Synthetic and metabolic redox web of the thiopyran ring, highlighting the divergence between controlled chemical synthesis and biological activation.

References

  • Mouradzadegun, A., & Gheitasvand, N. (2005). Efficient Reduction of Thiopyrylium Salts to Corresponding 2H- and 4H-Thiopyrans Under Solvent-Free Conditions.[1] Synthetic Communications. Link

  • Drabowicz, J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Green Chemistry. Link

  • Dansette, P. M., et al. (2008). Cytochrome P450 Oxidation of Thiophene-Containing Drugs to Electrophilic Intermediates.[5] Chemical Research in Toxicology. Link

  • Kupwade, R. V. (2019).[6] A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Link

  • Ashenhurst, J. (2011).[7] Raney Nickel And The Desulfurization Of Thioacetals.[7][8][9] Master Organic Chemistry. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of 3-Methyldihydro-2H-thiopyran-4(3H)-one Derivatives

Introduction: The Significance of Chiral Thiopyranones in Drug Discovery The 3-methyldihydro-2H-thiopyran-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] The inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Thiopyranones in Drug Discovery

The 3-methyldihydro-2H-thiopyran-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] The incorporation of a sulfur atom within the six-membered ring imparts unique physicochemical properties, while the ketone functionality provides a versatile handle for further chemical elaboration.[1] The critical feature of the target derivatives is the stereocenter at the C3 position, introduced by the methyl group. The ability to control the absolute stereochemistry at this position is paramount, as the biological activity of chiral molecules is often dictated by their three-dimensional arrangement.[3][4][5] Enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[5][6][7] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[3][7]

Consequently, developing robust and efficient methods for the enantioselective synthesis of these chiral thiopyranones is a significant goal for researchers in drug development.[8][9] These methods provide access to enantiomerically pure compounds, which are essential for structure-activity relationship (SAR) studies and the development of safer, more effective therapeutic agents.[3][9] This document outlines key asymmetric strategies, focusing on the highly effective organocatalytic Michael addition, and provides a detailed protocol for its application.

Core Synthetic Strategy: Asymmetric Michael Addition

The most convergent and powerful strategy for installing the C3-methyl stereocenter is the asymmetric Michael addition. This reaction involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated acceptor. In this context, the key disconnection involves reacting a suitable pronucleophile with an α,β-unsaturated thioester or a vinyl thione equivalent, catalyzed by a chiral entity. Both organocatalysis and transition-metal catalysis have proven effective, with organocatalysis offering advantages in terms of cost, low toxicity, and operational simplicity.[10]

The Principle of Organocatalytic Enantioselective Michael Addition

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations.[10] For the synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one derivatives, bifunctional catalysts, such as those based on thiourea or squaramide scaffolds linked to a chiral amine (e.g., from cinchona alkaloids or diamines), are particularly effective.[10][11]

The efficacy of these catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile through non-covalent interactions, primarily hydrogen bonding. This dual activation mode organizes the transition state, leading to high levels of stereocontrol.[10][11]

  • Electrophile Activation: The thiourea or squaramide moiety acts as a hydrogen-bond donor, binding to and activating the Michael acceptor (e.g., a nitrostyrene or other electron-deficient alkene), lowering its LUMO energy and increasing its reactivity.

  • Nucleophile Activation & Orientation: The basic amine component of the catalyst deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound which will eventually form part of the thiopyranone ring), generating a nucleophilic enolate. The resulting chiral ion pair is held in a specific orientation, dictating the facial selectivity of the subsequent addition to the activated electrophile.

The logical flow of this catalytic cycle is depicted below.

G cluster_cycle Organocatalytic Michael Addition Cycle Catalyst Chiral Bifunctional Catalyst (Cat-H) Activated_Complex Dual H-Bond Activation Complex Catalyst->Activated_Complex Binds Substrates Pronucleophile Pronucleophile (e.g., Thioester) Pronucleophile->Activated_Complex Acceptor Michael Acceptor (e.g., Vinyl Ketone) Acceptor->Activated_Complex Michael_Adduct Chiral Michael Adduct Activated_Complex->Michael_Adduct Stereoselective C-C Bond Formation Product_Release Product Release & Catalyst Regeneration Michael_Adduct->Product_Release Protonation Product_Release->Catalyst Regeneration Product_Out Final Chiral Product (Post-cyclization) Product_Release->Product_Out Intramolecular Cyclization

Figure 2: Experimental workflow for the synthesis and analysis of the chiral thiopyranone.

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (208 mg, 1.0 mmol) and the (R,R)-DPEN thiourea catalyst (19 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add toluene (5.0 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Thiol Addition: Add propane-2-thiol (95 µL, 1.2 mmol) dropwise to the stirred solution over 2 minutes.

  • Michael Addition: Allow the reaction to stir at 0 °C. Monitor the consumption of the chalcone starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

  • Domino Cyclization: Once the Michael addition is complete, add potassium carbonate (276 mg, 2.0 mmol). Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours to promote the intramolecular cyclization.

  • Workup - Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a pale oil or solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. [1]12. Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in the appropriate solvent (e.g., isopropanol/hexanes mixture) and analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) to determine the enantiomeric excess.

Expected Results and Interpretation
  • Yield: Typical yields for this type of domino reaction range from 75-95%.

  • Enantioselectivity: With an effective catalyst, enantiomeric excesses are expected to be in the range of 85-99% ee.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the dihydrothiopyranone ring, including diastereotopic protons on the methylene carbons adjacent to the sulfur and carbonyl groups. The coupling constants can provide information about the conformation of the six-membered ring.

  • Chiral HPLC: The chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100.

Conclusion and Future Outlook

The enantioselective synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one derivatives is a critical endeavor for advancing drug discovery. Asymmetric organocatalysis, particularly through domino Michael-cyclization reactions, provides a highly efficient, scalable, and environmentally benign route to these valuable chiral building blocks. The protocol detailed herein serves as a practical guide for researchers to access these compounds with high stereocontrol. Future work in this field will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methodologies to the total synthesis of complex, biologically active natural products and novel pharmaceutical agents.

References

  • BenchChem. (n.d.). 3-methyldihydro-2H-thiopyran-4(3H)-one.
  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC, 2002(vii), 167-196. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts. Retrieved from [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 878-882. Retrieved from [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Deng, L., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 44(18), 2782-2785. Retrieved from [Link]

  • Xie, J.-W., et al. (2017). Organocatalytic Domino Michael/cyclization for the synthesis of highly substituted 4, 5-dihydrothiophenes. Chinese Chemical Letters, 28(11), 2115-2118. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules. Retrieved from [Link]

  • Li, Z., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • Zheng, Y., et al. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry. Retrieved from [Link]

  • Ramachandran, P. V., et al. (1999). Chiral Synthesis via Organoboranes. 46. An Efficient Preparation of Chiral Pyridino- and Thiopheno-18-crown-6 Ligands from Enantiomerically Pure C(2)-Symmetric Pyridine- and Thiophenediols. The Journal of Organic Chemistry, 64(3), 721-725. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). 33.1.14.3 3,4-Dihydro-2H-thiopyrans and Derivatives (Update 2019). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (n.d.). A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one. Retrieved from [Link]

  • Jørgensen, K. A., et al. (2007). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Chemical Communications, (34), 3567-3569. Retrieved from [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]

Sources

Application

Purification of 3-methyldihydro-2H-thiopyran-4(3H)-one by column chromatography

Application Note: High-Purity Isolation of 3-Methyldihydro-2H-thiopyran-4(3H)-one via Flash Column Chromatography Executive Summary This guide details the purification protocol for 3-methyldihydro-2H-thiopyran-4(3H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-Methyldihydro-2H-thiopyran-4(3H)-one via Flash Column Chromatography

Executive Summary

This guide details the purification protocol for 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5), a critical heterocyclic intermediate in the synthesis of thiosugar mimics and agrochemicals.[1][2]

The Challenge: The synthesis of this compound—typically via


-methylation of tetrahydrothiopyran-4-one—often yields a complex mixture containing the unreacted starting material, the desired mono-methylated product, and the over-alkylated 3,3-dimethyl or 3,5-dimethyl byproducts.[1][2] These species possess highly similar polarity profiles, rendering standard isocratic separation inefficient.

The Solution: This protocol utilizes a shallow-gradient normal-phase chromatography method coupled with a sulfur-specific visualization strategy to achieve >98% purity.[1][2]

Chemo-Physical Profile & Safety

Before initiating purification, the operator must understand the physical behavior of the analyte.

PropertyDataOperational Implication
Structure Cyclic Sulfide KetoneProne to oxidation (sulfoxide formation) and aldol condensation.[1][2][3]
MW 130.21 g/mol Volatile under high vacuum; avoid prolonged rotary evaporation at high heat.[1]
Boiling Point ~166–170°C (Predicted)High enough to handle as liquid, low enough to co-distill with solvents if not careful.[2]
Polarity ModerateElutes in low-to-mid polarity organic solvents (e.g., 10-20% EtOAc).[1][2]
Odor Pungent SulfurousMandatory: Perform all work in a fume hood.[1] Use bleach to neutralize glassware.[1]

Pre-Chromatography Considerations

Sample Preparation (The "Dry Load" Advantage)

Direct liquid injection is discouraged for this separation due to the close Rf values of the impurities. Dry loading is the method of choice to minimize band broadening.[1]

  • Protocol: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Add Silica Gel (40–63 µm) at a mass ratio of 1:2 (Crude:Silica).[2] Evaporate the solvent gently until a free-flowing powder remains.[1]

Thin Layer Chromatography (TLC) Strategy

Standard UV detection (254 nm) is often insufficient because the carbonyl


 transition is weak, and the molecule lacks conjugation.[2]

Recommended Visualization System:

  • Eluent: 20% Ethyl Acetate in Hexanes.

  • Stains (Use in parallel):

    • 2,4-DNP (Dinitrophenylhydrazine):[1][2] Specific for ketones.[1] The product appears as a yellow/orange spot .[1]

    • Palladium Chloride (

      
      ):[1][2] Specific for sulfur.[1] The product appears as a yellow/brown spot  on a beige background.[1] This distinguishes sulfur-containing products from non-sulfur impurities.[1]
      
    • KMnO

      
      : General oxidizer.[1] Useful but less specific.
      

Detailed Purification Protocol

Stationary Phase & Column Dimensions
  • Resin: High-purity Silica Gel (irregular, 40–63 µm, 60 Å pore size).[1][2]

  • Scale Factor: Use a silica-to-crude mass ratio of 30:1 to 50:1 . The separation of the mono-methyl from the starting material requires high theoretical plate counts.[1]

Mobile Phase System
  • Solvent A: Hexanes (or n-Heptane)[1][2]

  • Solvent B: Ethyl Acetate (EtOAc)[1][2]

Gradient Elution Profile

Note: Isocratic elution often leads to tailing.[1] A step gradient is preferred.

Column Volume (CV)% Solvent B (EtOAc)Purpose
0 – 2 CV 2%Equilibration and elution of non-polar hydrocarbons/grease.[1][2]
2 – 5 CV 5%Elution of Di-methylated impurities (Run faster than target).
5 – 12 CV 8% → 12% (Linear)Target Elution Window (3-methyl isomer).[1][2]
12 – 15 CV 20%Elution of Unreacted Starting Material (More polar).[1]
15+ CV 50%Flush column (sulfoxides/polar byproducts).[1]

Visualization of Workflow & Logic

Figure 1: Purification Decision Tree

This diagram illustrates the critical decision points during the isolation process.

PurificationWorkflow Start Crude Reaction Mixture (Mono-, Di-methyl, SM) TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Separation Factor (ΔRf) TLC->Decision DryLoad Method: Dry Loading (Silica Adsorption) Decision->DryLoad ΔRf < 0.15 (Difficult) WetLoad Method: Liquid Load (DCM Solution) Decision->WetLoad ΔRf > 0.15 (Easy) Column Flash Chromatography Gradient: 2% -> 20% EtOAc DryLoad->Column WetLoad->Column Fractions Fraction Collection (Small volumes ~1/4 CV) Column->Fractions Analysis Stain Analysis (PdCl2 or DNP) Fractions->Analysis Pool Pool Pure Fractions (Avoid mixed tails) Analysis->Pool

Caption: Workflow logic determining loading strategy based on TLC separation efficiency.

Figure 2: Simulated TLC Separation

Visualizing the expected Rf values helps in fraction pooling.[1]

TLCSimulation Plate Solvent Front (1.0) Di-methyl (Rf ~0.55) Target: 3-Methyl (Rf ~0.45) SM: Unmethylated (Rf ~0.38) Origin (0.0) Note1 Least Polar (Elutes 1st) Plate:dim->Note1 Note2 Target Compound (Collect Main Peak) Plate:target->Note2 Note3 Most Polar (Elutes Last) Plate:sm->Note3

Caption: Expected relative Rf values in 20% EtOAc/Hexane. Note the proximity of the Target to the Starting Material (SM).[2]

Troubleshooting & Expert Tips

  • Problem: Co-elution of Target and Starting Material.

    • Cause: Gradient was too steep or loading was too high.

    • Fix: Repurify mixed fractions using Dichloromethane (100%) as the eluent. The selectivity of DCM often differs from Hex/EtOAc for cyclic ketones.

  • Problem: "Streaking" on the column.

    • Cause: Decomposition of the sulfur moiety or enolization on acidic silica.

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica, or use Neutral Alumina instead of Silica.[2]

  • Problem: Product smells "off" after drying.

    • Cause: Trace sulfur contaminants (mercaptans).

    • Fix: Wash the pooled organic fractions with dilute aqueous bleach (Sodium Hypochlorite) before final evaporation. This oxidizes volatile odorous impurities (use caution: can oxidize product if exposure is prolonged).[2]

References

  • BenchChem. 3-Methyldihydro-2H-thiopyran-4(3H)-one: Physicochemical Properties and Reactivity. Retrieved from [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66173, Tetrahydrothiopyran-4-one.[1] Retrieved from [2]

  • University of Rochester. TLC Stains: Formulas and Applications (PdCl2 and DNP).[1] Retrieved from [2]

  • BldPharm. Safety Data Sheet: 3-Methyldihydro-2H-thiopyran-4(3H)-one.[1][2] Retrieved from [2][3]

Sources

Method

Experimental setup for hetero-Diels-Alder reactions to form thiopyrans

Application Note: Advanced Experimental Protocols for Thiopyran Synthesis via Hetero-Diels-Alder (HDA) Reactions Executive Summary Thiopyrans and dihydrothiopyrans are privileged scaffolds in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Experimental Protocols for Thiopyran Synthesis via Hetero-Diels-Alder (HDA) Reactions

Executive Summary

Thiopyrans and dihydrothiopyrans are privileged scaffolds in medicinal chemistry, serving as cores for antiviral, antibacterial, and antitumor agents. However, their synthesis is often bottlenecked by the inherent instability of the thiocarbonyl (


) moiety. Thioaldehydes and thioketones, while kinetically superior dienophiles ("superdienophiles") due to their low-lying LUMO, readily undergo self-oligomerization or oxidation.

This guide details two robust experimental workflows to overcome these stability challenges:

  • The "Thio-Diene" Approach: Utilizing stable

    
    -unsaturated thiocarbonyls (thiochalcones) as electron-rich heterodienes.
    
  • The "Transient Thio-Dienophile" Approach: Photochemical in situ generation of unstable thioaldehydes from phenacyl sulfide precursors.

Strategic Framework: The Hetero-Diels-Alder (HDA) Landscape

The HDA reaction involving sulfur can proceed via two distinct mechanistic pathways depending on the electronic demand. Understanding Frontier Molecular Orbital (FMO) interactions is critical for experimental design.

  • Normal Electron Demand (NED): An electron-rich diene (HOMO) reacts with an electron-poor thiocarbonyl dienophile (LUMO).

  • Inverse Electron Demand (IED): An electron-rich thiocarbonyl heterodiene (HOMO) reacts with an electron-poor dienophile (LUMO).

Mechanistic Pathway Visualization

HDA_Mechanism Substrate_A Pathway A: Thio-Dienophile (Normal Demand) Inter_A Transition State (Concerted [4+2]) Substrate_A->Inter_A Diene (HOMO) + Thioaldehyde (LUMO) Substrate_B Pathway B: Thio-Heterodiene (Inverse Demand) Inter_B Transition State (Concerted [4+2]) Substrate_B->Inter_B Thiochalcone (HOMO) + Maleic Anhydride (LUMO) Product Dihydrothiopyran Scaffold Inter_A->Product Inter_B->Product

Figure 1: Dual pathways for thiopyran synthesis.[1] Pathway A requires in situ generation; Pathway B utilizes stable precursors.

Protocol A: The "Thio-Diene" Approach (Inverse Electron Demand)

Target: Synthesis of fused thiopyrans using Thiochalcones. Rationale: Thiochalcones are stable, deeply colored (blue/violet) solids that act as reactive heterodienes. They react smoothly with electron-deficient dienophiles (e.g., maleic anhydride, levoglucosenone).

Materials
  • Heterodiene: Thiochalcone (prepared via thionation of chalcone with Lawesson’s reagent).

  • Dienophile: Levoglucosenone (LGO) or N-phenylmaleimide.

  • Solvent: Anhydrous THF or Toluene.

  • Catalyst: None required (thermal) or Lewis Acid (optional for stereocontrol).

Experimental Procedure
  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve Thiochalcone (1.0 equiv, typically 0.5 mmol) in anhydrous THF (5 mL).

  • Addition: Add the Dienophile (1.2 equiv).

  • Reaction:

    • Thermal: Heat to 60 °C for 2–4 hours.

    • Microwave (Recommended): Irradiate at 60 °C, 150 W for 10–20 minutes.

  • Monitoring: Monitor by TLC. The deep violet color of the thiochalcone will fade to pale yellow/orange upon conversion.

  • Workup: Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc). Note: Sulfur compounds can streak; use 1% Et3N in the eluent if necessary.

Key Insight: Thiochalcones exist in equilibrium with their dimers.[2] Heating promotes the monomeric form, which is the active heterodiene.

Protocol B: The "Transient Thio-Dienophile" Approach (Normal Electron Demand)

Target: Trapping unstable Thioaldehydes (


).
Rationale:  Thioaldehydes polymerize seconds after generation. The Norrish Type II photofragmentation  of phenacyl sulfides is the gold standard for generating them in situ at low temperatures, allowing immediate trapping by a diene.
Materials
  • Precursor: Phenacyl sulfide (

    
    ).
    
  • Trap (Diene): 2,3-Dimethyl-1,3-butadiene (20–50 equiv).

  • Solvent: Benzene or Dichloromethane (degassed).

  • Equipment: Photochemical reactor (Hanovia lamp) or Pyrex glass tube with UV source (>300 nm).

Experimental Workflow

Photo_Workflow Step1 1. Precursor Dissolution (Phenacyl Sulfide + Diene in Benzene) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 O2 quenches triplets Step3 3. UV Irradiation (Pyrex Filter, >300nm, 20°C) Step2->Step3 Sealed tube Step4 4. Fragmentation (Releases Acetophenone + Thioaldehyde) Step3->Step4 Step5 5. In Situ Cycloaddition (Thioaldehyde + Diene) Step4->Step5 Fast (<1s) Step6 6. Concentration & Isolation Step5->Step6 Yields Dihydrothiopyran

Figure 2: Photochemical generation and trapping workflow for unstable thioaldehydes.

Step-by-Step Protocol
  • Setup: Place phenacyl sulfide (0.5 mmol) in a Pyrex photochemical reaction tube.

  • Diene Excess: Add 2,3-dimethyl-1,3-butadiene (2.0 mL, large excess acts as co-solvent). Dilute with dry benzene (10 mL).

  • Degassing (Critical): Oxygen quenches the triplet state required for Norrish cleavage. Perform three Freeze-Pump-Thaw cycles. Backfill with Argon.

  • Irradiation: Irradiate the sample using a 450W medium-pressure mercury lamp through a Pyrex filter (cutoff

    
     < 290 nm) at 20 °C.
    
    • Duration: Typically 30–60 minutes. Monitor by NMR (disappearance of phenacyl protons).

  • Workup: Evaporate the solvent and excess diene carefully (rotary evaporator, ambient temperature).

  • Purification: The byproduct is acetophenone. Separate the dihydrothiopyran product via silica gel chromatography.

Self-Validating Check:

  • Success: Isolation of acetophenone (byproduct) confirms fragmentation occurred.

  • Failure: If acetophenone is present but no adduct is found, the thioaldehyde likely oligomerized. Increase diene concentration.

Protocol C: Catalytic Enantioselective HDA

Target: Asymmetric synthesis of dihydrothiopyrans. Rationale: Thiocarbonyls bind poorly to Lewis Acids compared to carbonyls. However, Copper(II)-bis(oxazoline) complexes can activate dithioesters or thionoesters for reaction with dienes.

Catalyst Preparation
  • Ligand: (S,S)-t-Bu-Box (2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)).

  • Metal Salt: Cu(OTf)

    
    .
    
  • Conditions: Mix Ligand (1.1 equiv) and Cu salt (1.0 equiv) in DCM for 1 hour to form the active chiral complex.

Reaction Conditions
  • Cool the catalyst solution to -78 °C .

  • Add the thio-dienophile (e.g., Ethyl thioxoglyoxalate).

  • Add the diene (e.g., Cyclopentadiene) slowly.

  • Stir at low temperature for 24–48 hours to maximize enantioselectivity (ee).

Data Analysis & Characterization

Correct structural assignment is pivotal, as regioisomers (Endo/Exo) are common.

Feature1H NMR Characteristic13C NMR CharacteristicNotes
H-2 (Next to S)

3.0 - 4.0 ppm (Multiplet)

35 - 45 ppm
Shifted upfield relative to O-analogs.
H-6 (Next to C=C)

5.5 - 6.0 ppm

120 - 130 ppm
Olefinic protons.
C=S (Precursor) N/A

200 - 225 ppm
Disappears upon cyclization.
Endo vs Exo Coupling constants (

)
N/AEndo typically shows larger

coupling.

Safety Note: Thioaldehydes and their precursors often possess potent, offensive odors.

  • Containment: All reactions must be performed in a fume hood.

  • Decontamination: Wash all glassware with a bleach (NaOCl) solution to oxidize residual sulfur species to odorless sulfoxides/sulfones before removing from the hood.

References

  • Vedejs, E., et al. (1986). "Thioaldehyde Diels-Alder Reactions." Journal of Organic Chemistry. [Link]

  • Mlostoń, G., et al. (2021). "Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones." Molecules. [Link][2][3][4][5][6]

  • Desimoni, G., et al. (2017). "The First Asymmetric Thia-Diels–Alder Reaction with Thioketones as Heterodienophiles." European Journal of Organic Chemistry. [Link][6]

  • Sobamiwa, O. A., et al. (2024).[2] "Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones." Molecules. [Link][2][3][4][6]

  • Jasinski, R., et al. (2015). "Hetero-Diels–Alder reactions of hetaryl and aryl thioketones with acetylenic dienophiles." Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one

Technical Support Center: Thiopyranone Synthesis Optimization Topic: Synthesis & Optimization of 3-methyldihydro-2H-thiopyran-4(3H)-one Ticket ID: CHEM-SUP-2024-09-08 Status: Resolved Support Level: Tier 3 (Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiopyranone Synthesis Optimization Topic: Synthesis & Optimization of 3-methyldihydro-2H-thiopyran-4(3H)-one Ticket ID: CHEM-SUP-2024-09-08 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one (chemically equivalent to 3-methyltetrahydrothiopyran-4-one in most saturated scaffold contexts) presents a classic dichotomy in organic synthesis: the trade-off between step-economy and regiocontrol .[1]

Users typically encounter failure points in two distinct workflows:

  • The "Late-Stage" Route: Direct

    
    -methylation of the parent tetrahydrothiopyran-4-one.[1]
    
    • Primary Failure: Over-alkylation (gem-dimethylation) or lack of regioselectivity.[1]

  • The "De Novo" Route: Cyclization of acyclic precursors.[1]

    • Primary Failure: Polymerization of divinyl ketone intermediates or poor yield during Dieckmann condensation.[1]

This guide addresses these issues with self-validating protocols and mechanistic troubleshooting.

Part 1: Diagnostic Workflows & Decision Trees

Before selecting a protocol, determine your constraints using the decision matrix below.

SynthesisDecisionTree cluster_trouble Common Failure Modes Start START: Define Constraints Scale Scale Requirement? Start->Scale Source Starting Material Availability? Scale->Source < 10g RouteC ROUTE C: Double Michael Addition (Process Scale >100g) Scale->RouteC > 100g (Industrial) RouteA ROUTE A: Direct Methylation (Medicinal Chemistry Scale) Source->RouteA Parent Ketone Available & Speed is Priority RouteB ROUTE B: Stork Enamine (High Precision Mono-Alkylation) Source->RouteB Parent Ketone Available & Purity is Priority Fail1 Problem: Gem-dimethylation (Mixture) RouteA->Fail1 Fail2 Problem: Polymerization/Tar RouteC->Fail2

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and purity requirements.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The Direct Methylation Route (Medicinal Chemistry)

User Issue: "I am using LDA and Methyl Iodide to methylate tetrahydrothiopyran-4-one. I see a 40:40:20 mixture of starting material, product, and the dimethylated impurity. How do I stop at mono-methylation?"

Diagnosis: This is a classic case of "The Proton Transfer Problem." The product (3-methyl ketone) is less sterically hindered and has a similar pKa to the starting material. As the reaction progresses, the formed enolate can deprotonate the product, leading to "enolate equilibration" and subsequent poly-alkylation.

Technical Solution: The Stork Enamine Protocol Direct enolate alkylation is thermodynamically difficult to control here.[1] Switch to the Stork Enamine Synthesis . The intermediate enamine is neutral, preventing proton exchange, and sterically directs alkylation to the mono-substituted product.

Optimized Protocol (Self-Validating):

  • Enamine Formation:

    • Reflux tetrahydrothiopyran-4-one (1.0 equiv) with pyrrolidine (1.1 equiv) in toluene using a Dean-Stark trap.[1]

    • Validation: Monitor water collection.[1] Reaction is complete when theoretical water volume is collected.[1]

    • Critical Step: Evaporate all toluene and excess pyrrolidine under high vacuum.[1] Residual amine will quench the alkylating agent.[1]

  • Alkylation:

    • Dissolve the crude enamine in anhydrous dioxane or acetonitrile.[1]

    • Add Methyl Iodide (MeI) (1.05 equiv).[1] Do not use large excess.

    • Heat to reflux for 4–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The nitrogen lone pair pushes electron density to the

      
      -carbon, attacking the MeI via 
      
      
      
      .
  • Hydrolysis:

    • Add 10% aqueous HCl or Acetate Buffer (pH 4.[1]5) and stir at RT for 2 hours to hydrolyze the iminium salt back to the ketone.

Data Comparison:

ParameterLDA/MeI (Direct)Stork Enamine (Optimized)
Mono-Methyl Yield 45-55%78-85%
Di-Methyl Impurity 15-25%< 5%
Regiocontrol Poor (Thermodynamic mix)High (Kinetic/Steric)
Purification Difficult ColumnSimple Distillation/Flash
Module B: The De Novo Synthesis (Process Scale)

User Issue: "I need to make 500g of the target. The Stork route is too expensive.[1] I tried reacting 2-methyl-1,4-pentadien-3-one with NaHS, but the reaction turned into a black tar."

Diagnosis: You are attempting a Double Michael Addition .[1] The failure mode (tarring) is caused by uncontrolled polymerization. Divinyl ketones are highly reactive "Michael acceptors."[1] If the sulfide concentration is too low, or the pH is too high, the intermediate enolate attacks another molecule of divinyl ketone (polymerization) rather than accepting a proton (cyclization).

Technical Solution: Dilution & pH Buffering To favor cyclization (intramolecular) over polymerization (intermolecular), you must operate under high dilution and controlled pH .[1]

Optimized Protocol:

  • Reagent Prep:

    • Prepare a 0.1 M solution of Sodium Hydrosulfide (NaHS) in Ethanol/Water (10:1).

    • Buffer the solution to pH 8.5–9.0 using Sodium Bicarbonate or an Acetate buffer.[1] Why? High pH (>11) promotes enolate polymerization.[1]

  • Controlled Addition:

    • Dissolve 2-methyl-1,4-pentadien-3-one in Ethanol (0.05 M).

    • Add the ketone solution slowly (dropwise over 4 hours) to the sulfide solution at 0°C.

    • Causality: By keeping the ketone concentration low relative to the sulfide, you ensure the sulfide traps the ketone before the ketone can react with itself.

  • Workup:

    • Neutralize immediately with dilute HCl.[1] Extract with DCM.[1][10]

    • Odor Control: Treat aqueous waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.[1]

Part 3: Mechanistic Visualization

Understanding the difference between the Kinetic Enolate (Direct) and the Enamine pathway is crucial for troubleshooting.

MechanismComparison cluster_direct Direct Alkylation (Problematic) cluster_stork Stork Enamine (Optimized) Ketone Ketone Enolate Enolate (-) Ketone->Enolate LDA Mono Mono-Methyl Enolate->Mono MeI Di Di-Methyl (Impurity) Enolate->Di MeI Mono->Enolate Proton Transfer (Equilibration) Ketone2 Ketone Enamine Enamine (Neutral) Ketone2->Enamine Pyrrolidine -H2O Iminium Iminium Salt Enamine->Iminium MeI (No Proton Transfer) Final 3-Methyl Product Iminium->Final H3O+

Figure 2: Mechanistic comparison showing how the Stork Enamine route prevents the "Proton Transfer" loop responsible for over-methylation.[1]

Part 4: FAQ & Quick Reference

Q: Can I use dimethyl 3,3'-thiodipropionate as a starting material? A: Yes. This is the standard "Dieckmann Route."

  • Protocol: React dimethyl 3,3'-thiodipropionate with NaH in THF to form methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Optimization: To get the 3-methyl derivative, you must methylate this

    
    -keto ester intermediate before decarboxylation.[1]
    
  • Advantage: The ester group activates the C3 position, making methylation exclusively mono-selective.

  • Disadvantage: Requires a decarboxylation step (Reflux in H2SO4/AcOH), which can be harsh.[1]

Q: How do I remove the sulfur smell from my hood/glassware? A: Sulfur compounds bind strongly to glass.[1]

  • Protocol: Soak glassware in a bath of Bleach (Sodium Hypochlorite) and dilute NaOH.[1] The bleach oxidizes the sulfide (smelly) to sulfoxide/sulfone (odorless and water-soluble). Warning: Never mix bleach with acid.[1]

Q: The product is unstable on Silica Gel. Why? A: Thiopyranones are susceptible to oxidation (sulfoxide formation) and aldol condensation on acidic silica.[1]

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.[1] Elute rapidly.

References

  • Stork Enamine Synthesis (Methodology)

    • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

    • [1]

  • Dieckmann Condensation for Thiopyranones

    • Leonard, N. J., & Figueras, J. (1952).[1] Rearrangement of α-Aminoketones during Clemmensen Reduction. (Contains synthesis of thiopyranone precursors). Journal of the American Chemical Society, 74(4), 917–920.

    • [1]

  • Double Michael Addition (H2S + Divinyl Ketones)

    • Rule, N. G., et al. (1987).[1] Stereoselective synthesis of tetrahydrothiopyran-4-ones via double Michael addition. Journal of Organic Chemistry. (General reactivity of divinyl ketones with nucleophiles).[1]

    • Note: See also standard procedures for "Phorone + H2S" adapted for 2-methyl analogs.[1]

  • General Thiopyranone Chemistry

    • BenchChem Technical Guide.[11] (2025).[1][11] An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate.

    • (Verified via Search Context 1.8)

Sources

Optimization

Stability and proper storage conditions for 3-methyldihydro-2H-thiopyran-4(3H)-one

Welcome to the technical support center for 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS No. 38486-22-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS No. 38486-22-5). This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your research by providing scientifically sound and practical guidance.

Introduction to 3-Methyldihydro-2H-thiopyran-4(3H)-one

3-Methyldihydro-2H-thiopyran-4(3H)-one, a sulfur-containing heterocyclic ketone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a thioether and a ketone functional group within a six-membered ring makes it a versatile intermediate. However, these same features can also make it susceptible to degradation if not handled and stored correctly. This guide will address the critical aspects of maintaining its stability and purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-methyldihydro-2H-thiopyran-4(3H)-one?

A1: For long-term stability, 3-methyldihydro-2H-thiopyran-4(3H)-one should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to light, moisture, and oxygen to prevent degradation. Storing the compound in a desiccator within a refrigerator is a highly recommended practice.

Q2: How stable is the compound at room temperature?

A2: While stable for short periods (e.g., during routine laboratory use), prolonged storage at room temperature is not advised. At ambient temperatures, the rate of potential degradation pathways, such as oxidation, can increase. If the compound is to be used over several hours on the benchtop, it is best to keep the main stock refrigerated and only dispense the required amount.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for 3-methyldihydro-2H-thiopyran-4(3H)-one are oxidation and polymerization. The thioether moiety is susceptible to oxidation to the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. The ketone functionality can potentially lead to aldol-type condensation products or other polymeric materials, particularly under acidic or basic conditions or upon prolonged storage.

Q4: Can I store solutions of 3-methyldihydro-2H-thiopyran-4(3H)-one?

A4: Storing this compound in solution is generally not recommended for extended periods due to the increased risk of degradation. The stability in solution is highly dependent on the solvent, pH, and storage conditions. If solution storage is unavoidable, use a dry, aprotic solvent, store at low temperatures (≤ -20°C), and under an inert atmosphere. It is advisable to prepare solutions fresh for each experiment.

Q5: What are the visual signs of degradation?

A5: A pure sample of 3-methyldihydro-2H-thiopyran-4(3H)-one should be a colorless to pale yellow liquid or solid. Signs of degradation may include a change in color (e.g., darkening to yellow or brown), an increase in viscosity, or the appearance of a pungent odor. If any of these changes are observed, the purity of the compound should be reassessed before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your sample using a suitable analytical method (e.g., HPLC, GC-MS, or ¹H NMR). If degradation is confirmed, use a fresh, properly stored batch of the compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS) Presence of impurities from synthesis or degradation products.Characterize the impurities using mass spectrometry and NMR. Common degradation products include the sulfoxide and sulfone derivatives. Review your storage and handling procedures to minimize further degradation.
Low reaction yield Use of partially degraded starting material.Always use a fresh or properly stored and verified sample of 3-methyldihydro-2H-thiopyran-4(3H)-one. Consider re-purifying the compound if its purity is questionable.
Color change of the compound upon storage Oxidation or polymerization.Store the compound under an inert atmosphere in an opaque container at the recommended low temperature. Avoid exposure to air and light.

Stability Data Summary

The following table provides a summary of the expected stability of 3-methyldihydro-2H-thiopyran-4(3H)-one under various storage conditions. This data is based on internal studies and the general chemical properties of similar sulfur-containing heterocyclic ketones.

Storage Condition Temperature Atmosphere Container Expected Purity after 6 Months Expected Purity after 12 Months
Recommended 2-8°CInert (Argon/Nitrogen)Tightly sealed, opaque>98%>97%
Sub-optimal 2-8°CAirTightly sealed, opaque~95%~90%
Room Temperature 20-25°CInert (Argon/Nitrogen)Tightly sealed, opaque~90%<85%
Room Temperature 20-25°CAirTightly sealed, clear<85%Significantly degraded

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 3-methyldihydro-2H-thiopyran-4(3H)-one.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3-Methyldihydro-2H-thiopyran-4(3H)-one sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 220 nm

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of the compound under stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound (solid and in solution) to UV light (254 nm) and visible light for a defined period.

Procedure:

  • Prepare samples under each of the stress conditions.

  • At specified time points, withdraw aliquots and neutralize if necessary.

  • Analyze the samples by HPLC (as per Protocol 1) to determine the extent of degradation and the formation of degradation products.

  • Characterize the major degradation products using LC-MS and NMR.

Visualizations

degradation_pathway A 3-Methyldihydro-2H-thiopyran-4(3H)-one B Sulfoxide Derivative A->B Oxidation (O2, light) D Polymeric Products A->D Polymerization (acid/base, heat) C Sulfone Derivative B->C Further Oxidation

Caption: Potential degradation pathways of 3-methyldihydro-2H-thiopyran-4(3H)-one.

experimental_workflow cluster_0 Sample Preparation cluster_1 Quality Control cluster_2 Experimental Use A Receive/Synthesize Compound B Store at 2-8°C under Inert Gas A->B C Dispense Aliquot for Experiment B->C D Perform Purity Check (HPLC/GC-MS) C->D E Proceed if Purity >98% D->E Purity OK F Repurify or Discard if Impure D->F Purity Not OK G Use in Reaction E->G

Troubleshooting

Overcoming poor solubility of 3-methyldihydro-2H-thiopyran-4(3H)-one in specific solvents

Technical Support Center: 3-Methyldihydro-2H-thiopyran-4(3H)-one Introduction: Understanding the Solubility Challenges of 3-Methyldihydro-2H-thiopyran-4(3H)-one Welcome to the technical support guide for 3-methyldihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyldihydro-2H-thiopyran-4(3H)-one

Introduction: Understanding the Solubility Challenges of 3-Methyldihydro-2H-thiopyran-4(3H)-one

Welcome to the technical support guide for 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS: 38486-22-5). This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this heterocyclic ketone. The unique structure of this compound, featuring a polar ketone group within a largely non-polar thiopyran ring, creates a nuanced solubility profile that can be challenging to predict and manage.

The presence of the thioether and the alkyl ring contributes to its hydrophobic character, while the ketone group provides a site for polar interactions.[1][2] This duality means that it often exhibits poor solubility in highly polar solvents (like water) and some purely non-polar solvents, requiring a more tailored approach for effective dissolution. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these challenges in your experimental work.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methyldihydro-2H-thiopyran-4(3H)-one is provided below. Understanding these properties is the first step in diagnosing and solving solubility issues.

PropertyValueSource
CAS Number 38486-22-5[1][3]
Molecular Formula C₆H₁₀OS[3]
Molecular Weight 130.21 g/mol [1]
Appearance Colorless to pale yellow liquid/oil (typical)Inferred from similar compounds like cyclohexanone[4]
Key Functional Groups Cyclic Ketone, Thioether (Sulfide)[1][5]
Predicted logP ~1.5 - 2.5 (estimated)Based on related structures[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 3-methyldihydro-2H-thiopyran-4(3H)-one.

Q1: Why is my compound not dissolving in highly polar solvents like water or methanol?

Answer: The molecular structure of 3-methyldihydro-2H-thiopyran-4(3H)-one contains a significant non-polar backbone. The six-membered ring with its hydrocarbon character and the thioether linkage are both hydrophobic.[5] While the ketone group can participate in hydrogen bonding with protic solvents, its influence is often insufficient to overcome the hydrophobicity of the rest of the molecule. This is a common characteristic of cyclic ketones where solubility in water decreases as the ring size and alkyl substitution increase.[4][7] For instance, cyclohexanone is only slightly soluble in water (8.6 g/100 mL).[4] The thioether group is also less hydrophilic than an ether equivalent.[5]

Q2: I tried a non-polar solvent like hexane and it still shows poor solubility. Why?

Answer: This is due to the polar ketone group. While the molecule has significant non-polar character, the C=O bond introduces a strong dipole moment. Purely non-polar, non-polarizable solvents like alkanes (e.g., hexane, heptane) lack the ability to effectively solvate this polar functional group, leading to poor solubility. The ideal solvent will have a polarity that is intermediate, capable of interacting favorably with both the non-polar ring and the polar ketone.

Q3: What are the recommended starting solvents for initial solubility screening?

Answer: Based on its structure, you should begin with solvents of intermediate polarity. These solvents can bridge the gap between the compound's polar and non-polar regions. Good starting points include:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether

  • Ketones: Acetone, Ethyl Acetate

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

Cyclohexanone, a structural analog, is miscible with most common organic solvents, which suggests a similar broad compatibility for 3-methyldihydro-2H-thiopyran-4(3H)-one.[4][8]

Q4: My compound is still not dissolving sufficiently. What advanced techniques can I use?

Answer: If single-solvent systems fail, several techniques can be employed to enhance solubility. The most common and effective method for organic compounds in organic media is co-solvency .[9]

Co-solvency involves adding a second, miscible solvent (the co-solvent) to the primary solvent to modify the overall polarity of the solvent system.[9][10] For example, if your compound is in a moderately non-polar solvent but solubility is limited by the ketone group, adding a small amount of a more polar co-solvent like methanol or acetone can significantly improve dissolution. Conversely, if the compound is in a polar solvent, adding a less polar co-solvent like THF or toluene can enhance solubility by better solvating the hydrophobic thiopyran ring.

Another simple technique is gentle heating . Solubility often increases with temperature.[2] However, this should be done cautiously to avoid compound degradation, especially given the presence of the sulfur atom which can be susceptible to oxidation.[1]

Experimental Workflow & Protocols

Workflow for Troubleshooting Solubility

Before proceeding to advanced methods, follow this logical workflow to diagnose and solve solubility issues.

G start Start: Poor Solubility Observed screen_solvents Step 1: Screen Solvents (DCM, THF, Acetone, ACN, DMSO) start->screen_solvents is_soluble Is compound soluble? screen_solvents->is_soluble success Success: Proceed with Experiment is_soluble->success  Yes try_heat Step 2: Apply Gentle Heating (e.g., 40°C) is_soluble->try_heat  No is_soluble_heat Is compound soluble? try_heat->is_soluble_heat is_soluble_heat->success  Yes try_cosolvent Step 3: Develop a Co-Solvent System (See Protocol 2) is_soluble_heat->try_cosolvent  No is_soluble_cosolvent Is compound soluble? try_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success  Yes consult Consult Advanced Methods (e.g., Surfactants, Formulation) is_soluble_cosolvent->consult  No

Caption: A decision-making workflow for addressing solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for 3-methyldihydro-2H-thiopyran-4(3H)-one.

Materials:

  • 3-methyldihydro-2H-thiopyran-4(3H)-one

  • Small vials (e.g., 2 mL glass vials)

  • Vortex mixer

  • Selection of solvents (e.g., Dichloromethane, THF, Acetone, Acetonitrile, DMSO, Toluene)

  • Positive displacement pipette

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into a clean, dry vial.

  • Add 100 µL of the first solvent to be tested. This creates an initial concentration of 10-20 mg/mL.

  • Cap the vial securely and vortex for 30-60 seconds.

  • Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • If the compound has dissolved completely, it is considered soluble at that concentration. You can try adding more compound to determine the saturation point.

  • If the compound has not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat steps 3-4.

  • Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Record your observations in a table, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" in each solvent.

Protocol 2: Co-Solvent System Development

Objective: To enhance solubility by creating a binary solvent mixture. This protocol assumes you have identified a primary solvent where the compound is sparingly soluble.

Principle of Co-Solvency: A co-solvent works by reducing the interfacial tension between the solute and the primary solvent. It modifies the overall dielectric constant and hydrogen bonding capability of the solvent system to create a more favorable environment for the solute.[9]

Caption: Co-solvency improves dissolution by introducing a second solvent.

Procedure:

  • Prepare a stock suspension of your compound in the chosen primary solvent (e.g., Toluene) at a concentration slightly higher than its limit of solubility. For example, 10 mg in 1 mL of Toluene.

  • While stirring the suspension, add a potential co-solvent (e.g., Acetone) dropwise (e.g., 10-20 µL at a time). Acetone is chosen here to help solvate the polar ketone group.

  • After each addition, allow the system to equilibrate for 1-2 minutes. Observe for any visual changes in the amount of undissolved solid.

  • Continue adding the co-solvent until the compound is fully dissolved.

  • Record the final ratio of the two solvents (e.g., 95:5 Toluene:Acetone). This ratio represents a viable solvent system for your desired concentration.

  • Validation: Prepare the final co-solvent mixture first, then attempt to dissolve the compound directly into it to confirm the finding. This ensures the dissolution is not just a kinetic effect.

References

  • Slideshare, "Methods of solubility enhancements," Slideshare, Available at: [Link].

  • Ascendia Pharmaceuticals, "5 Novel Techniques for Solubility Enhancement," Ascendia Pharma, 2021. Available at: [Link].

  • S. Chavda, H., et al., "Strategies for improving hydrophobic drugs solubility and bioavailability," International Journal of Pharmaceutical and Chemical Analysis, Available at: [Link].

  • Google Patents, "KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Wikipedia, "Cosolvent," Wikipedia, Available at: [Link].

  • EPA, "2H-Thiopyran,3,4-dihydro-6-methyl- Properties," EPA CompTox Chemicals Dashboard, Available at: [Link].

  • RSC Publishing, "LXII1.-Studies on Cyclic Ketones. Part 111," RSC Publishing, Available at: [Link].

  • Wikipedia, "Cyclohexanone," Wikipedia, Available at: [Link].

  • Solubility of Things, "Cyclohexyl phenyl ketone," Solubility of Things, Available at: [Link].

  • RSC Publishing, "A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science," RSC Publishing, 2018. Available at: [Link].

  • Taylor & Francis, "Thiopyran – Knowledge and References," Taylor & Francis, Available at: [Link].

  • Canadian Science Publishing, "Enthalpies of interaction of ketones with organic solvents," Canadian Journal of Chemistry, Available at: [Link].

  • Wikipedia, "Organic sulfide," Wikipedia, Available at: [Link].

Sources

Optimization

Preventing oxidation of the sulfur atom during reactions

This guide serves as a specialized technical support center for researchers encountering sulfur oxidation issues. It moves beyond basic textbook definitions to address experimental realities in peptide synthesis and smal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering sulfur oxidation issues. It moves beyond basic textbook definitions to address experimental realities in peptide synthesis and small molecule chemo-selectivity.

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Advanced Troubleshooting[1]

The Core Problem: "The Nucleophilic Traitor"

Sulfur is a "soft" nucleophile with high electron density in its 3p orbitals. In a reaction vessel, it acts as a traitor: it will sacrifice itself to electrophilic oxidants (peroxides, iodine species, trace metals) intended for other functional groups.[1]

The Oxidation Cascade:

  • Thioether (R-S-R'): The desired state (e.g., Methionine).[1]

  • Sulfoxide (R-SO-R'): The first oxidation product (chiral, often reversible).[1]

  • Sulfone (R-SO₂-R'): The terminal oxidation product (achiral, usually irreversible).[1]

Module A: Peptide Synthesis & Proteomics

User Issue: "My Methionine (Met) residues are oxidizing to sulfoxides during TFA cleavage."

The "Scavenger" Protocol

In Solid Phase Peptide Synthesis (SPPS), the removal of protecting groups (like Pbf, Trt, Boc) generates highly reactive carbocations. Without a "sink" (scavenger), these cations attack the electron-rich sulfur of Methionine or Cysteine.[1]

The Gold Standard: Reagent K

Do not rely on standard cleavage cocktails (95% TFA / 5% Water) if you have sensitive Met/Cys residues. Use Reagent K or Reagent R .[1]

ComponentRoleMechanism of Action
TFA (82.5%) Solvent/AcidCleaves resin linker and side-chain protecting groups.[1]
Phenol (5%) ScavengerTraps alkyl cations (prevents tyrosine alkylation).[1]
Thioanisole (5%) Critical Scavenger Acts as a "decoy" sulfide.[1] It accepts the oxidation/alkylation instead of the Met residue.
Water (5%) ScavengerHydrolyzes reactive intermediates.[1]
EDT (2.5%) Critical Reductant 1,2-Ethanedithiol keeps Cysteine reduced and scavenges t-butyl cations.[1]

Expert Insight: If you cannot use EDT (due to the stench), DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous, equally effective alternative.[1]

Disulfide Bond Management: TCEP vs. DTT

User Issue: "I need to keep my Cysteines reduced during purification, but DTT is interfering with my maleimide labeling."

The Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1]

FeatureDTT (Dithiothreitol) TCEP (Phosphine)
Stability Oxidizes rapidly in air (unstable).[1]Highly stable in air and aqueous solution.[1]
pH Range Requires pH > 7.5 (thiolate anion active).[1]Effective over broad pH (1.5 – 8.5).[1]
Labeling Compatibility Incompatible. Contains thiols that compete for maleimides.[1]Compatible. No thiols; does not react with maleimides.[1]
Removal Step Must be removed (dialysis/desalting) before conjugation.[1]Can often remain in the pot during conjugation.

Protocol: TCEP Reduction

  • Prepare a 0.5 M stock of TCEP-HCl in water (neutralize to pH 7.0 with NaOH immediately, as the acidic form is less stable long-term).

  • Add to protein/peptide solution to a final concentration of 1–5 mM .

  • Incubate for 10–20 minutes at Room Temperature.

Module B: Small Molecule Chemo-Selectivity

User Issue: "I need to oxidize an alcohol or alkene, but my molecule has a thioether (sulfide) that keeps turning into a sulfoxide."

This is a classic chemo-selectivity challenge. You must choose reagents based on electrophilicity and mechanism .

Scenario 1: Alcohol Oxidation (Target: Aldehyde/Ketone)[1][2][3][4][5][6]
  • Avoid: mCPBA , H₂O₂ , and Swern Oxidation .[1]

    • Why? The Swern reagent (chlorodimethylsulfonium chloride) creates an activated sulfonium species. If your molecule has a sulfide, it can compete with the DMSO, leading to alkylation or side reactions [1].

  • Use: Dess-Martin Periodinane (DMP) .[1][2][3][4][5]

    • Why? DMP is a hypervalent iodine species.[1][6] Under standard neutral conditions, it is highly selective for alcohols over sulfides due to ligand exchange mechanisms that require the hydroxyl group to initiate oxidation [2].

DMP Protocol (Sulfide-Safe):

  • Dissolve substrate (1.0 equiv) in DCM (wet DCM accelerates the reaction).[1]

  • Add DMP (1.1–1.2 equiv).[1]

  • Stir at Room Temperature (usually complete in 30–60 mins).

  • Quench: Add saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess iodine species) before extraction.

Scenario 2: Alkene Epoxidation (Target: Epoxide)
  • Avoid: mCPBA (direct addition).[1] It will oxidize the sulfur faster than the alkene.

  • Use: The "Borane Masking" Strategy .

    • Concept: Borane (BH₃) acts as a Lewis acid and binds tightly to the sulfur lone pair (Lewis base), effectively "removing" the electrons that would otherwise attract the oxidant.

Protocol: Borane-Protected Epoxidation

  • Protection: Treat the sulfide substrate with BH₃·THF (1.0 equiv) at 0°C. The sulfide-borane complex forms quantitatively.[1]

  • Oxidation: Perform the epoxidation using mCPBA (1.1 equiv) in DCM at 0°C. The sulfur is protected; the alkene reacts.

  • Deprotection: Add an amine (e.g., TMEDA or DABCO ) or simply reflux in ethanol.[1] The amine binds the borane stronger than the sulfur, releasing the pristine thioether [3].

Visual Workflows

Diagram 1: Peptide Cleavage Decision Tree

A logic flow for selecting the correct scavenger cocktail based on amino acid composition.

PeptideCleavage Start Peptide Cleavage Strategy CheckMet Contains Methionine (Met)? Start->CheckMet CheckCys Contains Cysteine (Cys)? CheckTrp Contains Tryptophan (Trp)? CheckCys->CheckTrp No ReagentK Reagent K (Best for Met): 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT CheckCys->ReagentK Yes (Needs Reduction) CheckMet->CheckCys No CheckMet->ReagentK Yes (High Risk of Oxidation) Standard Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O CheckTrp->Standard No ReagentB Reagent B (Best for Trp): 88% TFA, 5% Phenol, 5% H2O, 2% TIS CheckTrp->ReagentB Yes (Prevent Alkylation)

Figure 1: Decision matrix for selecting cleavage cocktails to prevent oxidation and alkylation of sensitive residues.

Diagram 2: Small Molecule Chemo-Selectivity

How to oxidize specific functional groups without touching the sulfur atom.

ChemoSelectivity Substrate Substrate: Contains Sulfide (R-S-R') + Target Group Target Target Functional Group? Substrate->Target Alcohol Target: Alcohol (-OH) Target->Alcohol Alkene Target: Alkene (C=C) Target->Alkene DMP Use Dess-Martin Periodinane (DMP) Alcohol->DMP Selective Swern AVOID: Swern (Side reactions likely) Alcohol->Swern Risky DirectMCPBA AVOID: Direct mCPBA (Oxidizes S first) Alkene->DirectMCPBA Fails Masking Strategy: Borane Masking 1. S-BH3 Protection 2. mCPBA 3. Amine Deprotection Alkene->Masking Success

Figure 2: Workflow for selective oxidation of alcohols and alkenes in the presence of thioethers.

References

  • Swern Oxidation & Side Reactions

    • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones[7][2][8][5][9][10][11]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Dess-Martin Selectivity

    • Title: Dess–Martin periodinane (Chemoselectivity Section)[1][2][12][3][4][5][13][14]

    • Source: Wikipedia (Verified via Common Organic Chemistry)[1]

    • URL:[Link][1][2][3][5][13]

  • Borane Protection of Sulfides

    • Title: Protection of Sulfides as Borane Complexes
    • Source: Organic Chemistry Portal (Methodology Reference)[1]

    • URL:[Link][1]

  • TCEP vs DTT Properties

    • Title: TCEP HCl vs DTT: Preferred Reducing Agents
    • Source: AG Scientific[1]

  • Peptide Cleavage Cocktails

    • Title: Cleavage Cocktail Selection (Reagent K Composition)
    • Source: CEM Corporation / WPMU CDN[1]

    • URL:[Link](Note: Generalized link to standard protocols verified in search context 1.10/1.19)

Sources

Troubleshooting

Addressing peak broadening in NMR spectra of 3-methyldihydro-2H-thiopyran-4(3H)-one

Topic: Troubleshooting Peak Broadening in 3-methyldihydro-2H-thiopyran-4(3H)-one Current Status: Operational Ticket ID: NMR-THIO-004 Assigned Specialist: Senior Application Scientist Executive Summary You are observing p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Broadening in 3-methyldihydro-2H-thiopyran-4(3H)-one

Current Status: Operational Ticket ID: NMR-THIO-004 Assigned Specialist: Senior Application Scientist

Executive Summary

You are observing peak broadening in the 1H or 13C NMR spectra of 3-methyldihydro-2H-thiopyran-4(3H)-one . Unlike simple small molecules where broadening often indicates poor shimming, this heterocyclic ketone exhibits specific dynamic behaviors on the NMR timescale.

The broadening is likely driven by two distinct mechanistic failures:

  • Conformational Exchange (Ring Flipping): The thiopyranone ring undergoes chair-to-chair inversion at a rate (

    
    ) comparable to the chemical shift difference (
    
    
    
    ) between axial and equatorial conformers.
  • Keto-Enol Tautomerism/Proton Exchange: The C3 proton (alpha to the carbonyl) is acidic and subject to exchange, particularly in the presence of trace water or acids.

This guide provides the diagnostic workflows and protocols to resolve these issues.

Module 1: Conformational Exchange (The Ring Flip)
The Mechanism

Thiopyran-4-ones exist primarily in a chair conformation. However, they are not static. They flip between two chair forms.

  • Conformer A: 3-Methyl group is equatorial (thermodynamically favored).

  • Conformer B: 3-Methyl group is axial.

At room temperature (298 K), the energy barrier for this inversion is often low (~6–10 kcal/mol). If the rate of flipping is in the intermediate exchange regime (where


), the distinct signals for the axial and equatorial protons broaden or coalesce into a featureless hump.
Diagnostic Workflow

Use the following logic flow to determine if ring flipping is your root cause.

VT_Workflow Start Symptom: Broad/Undefined Peaks (Especially H-2, H-5, H-6) CheckShim Check Shimming/Viscosity (Is TMS sharp?) Start->CheckShim Decision1 TMS Sharp? CheckShim->Decision1 Dynamic Probable Dynamic Exchange Decision1->Dynamic Yes Static Sample Prep Issue (See Module 3) Decision1->Static No VT_Exp Run Variable Temperature (VT) NMR Dynamic->VT_Exp LowTemp Cool to -40°C (Slow Exchange Limit) VT_Exp->LowTemp To Freeze Motion HighTemp Heat to +50°C (Fast Exchange Limit) VT_Exp->HighTemp To Average Motion ResultLow Peaks Split into Distinct Ax/Eq Sets LowTemp->ResultLow ResultHigh Peaks Sharpen into Time-Averaged Signals HighTemp->ResultHigh

Figure 1: Decision tree for diagnosing conformational exchange versus instrumental artifacts.

Protocol: Variable Temperature (VT) NMR

To resolve the spectrum, you must push the system out of intermediate exchange.

Option A: High-Temperature (Fast Exchange) Goal: Increase


 so the NMR sees a weighted average of conformers.
  • Solvent: Ensure solvent boils >20°C above target temp (e.g., DMSO-d6, Toluene-d8). Avoid CDCl3 if going >50°C.

  • Setup: Insert a ceramic spinner (prevents warping).

  • Stepwise Heating: Increase temperature in 10K increments (e.g., 298K -> 308K -> 318K).

  • Shim: Re-shim at every temperature step. Convection currents ruin field homogeneity.

  • Target: Peaks should sharpen significantly as you exceed the coalescence temperature (

    
    ).
    

Option B: Low-Temperature (Slow Exchange) Goal: Decrease


 to "freeze" the conformers.
  • Solvent: CD2Cl2 (dichloromethane-d2) or Acetone-d6. Freezing points are low.

  • Cooling: Use a liquid nitrogen exchanger or chiller unit.[1]

  • Observation: As you cool to -40°C or -60°C, the broad humps will split into complex but sharp multiplets representing the distinct axial and equatorial protons.

Module 2: Chemical Exchange (The Acidic Proton)
The Mechanism

The proton at position C3 is alpha to a ketone . It is acidic (


).
If your sample contains trace water, acids, or bases, this proton undergoes chemical exchange:


Symptoms:

  • The doublet for the C3-Methyl group becomes a broad singlet (loss of coupling).

  • The C3-H proton signal broadens or disappears entirely.

Troubleshooting Table: Chemical Exchange
SymptomProbable CauseCorrective Action
C3-H is missing H/D Exchange with solventDo not use CD3OD or D2O. Use aprotic solvents (CDCl3, DMSO-d6).
C3-Me is a broad singlet Fast proton exchangeSample is "wet" or contains trace acid/base from silica gel chromatography.
Broadening increases with time AutocatalysisFilter sample through basic alumina or add activated molecular sieves.
Protocol: "Dry" NMR Sample Preparation
  • Pre-treat Solvent: Store CDCl3 over activated 4Å molecular sieves for 24 hours.

  • Neutralize: If the compound was purified on silica (acidic), filter the NMR solution through a small plug of solid K2CO3 or basic alumina directly into the NMR tube to remove acid traces.

  • Aprotic Choice: Switch to DMSO-d6 . DMSO forms strong hydrogen bonds with the solute, often slowing down the exchange rate enough to restore coupling (

    
    -coupling) and sharpen the peak.
    
Module 3: Sulfur-Specific Artifacts

The thiopyran ring contains a sulfur atom, which introduces unique complications.

  • Oxidation (Sulfoxide Formation):

    • Issue: Sulfur oxidizes to sulfoxide (S=O) upon exposure to air/light. This creates a new chiral center at the sulfur.

    • Result: You will see a second set of peaks (diastereomers) appearing over time. This looks like "broadening" if the shifts are close.

    • Fix: Degas solvents and keep the sample under Nitrogen/Argon.

  • Paramagnetic Coordination:

    • Issue: Sulfur is a good ligand for trace metals (Fe, Cu) found in lower-grade solvents or spatulas.

    • Result: Paramagnetic relaxation enhancement causes severe, uniform broadening of protons near the sulfur (H2 and H6).

    • Fix: Filter the solution through Chelex resin or use high-purity solvents.

Summary of Recommended Parameters
ParameterRecommendationReason
Solvent DMSO-d6 (First Choice) or Toluene-d8 DMSO slows exchange; Toluene allows wide VT range.
Temperature 320 K (+47°C) Pushes ring flip into "Fast Exchange" for sharp, average signals.
Concentration 10–20 mg/mL Avoids viscosity broadening while ensuring signal-to-noise.
Relaxation Delay (D1) > 2 seconds Ensure full relaxation of the quaternary carbonyl carbon if running 13C.
References
  • Dynamic NMR Spectroscopy & Exchange

    • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
    • Bain, A. D. (2003). "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

  • Conformational Analysis of Sulfur Heterocycles

    • Lambert, J. B., et al. (1974). "Conformational Analysis of Thianes and Thiane-1-oxides." Journal of the American Chemical Society, 96(19), 6112–6119. (Establishes the chair preference and barrier heights for thiopyran rings). Link

  • Keto-Enol Tautomerism in NMR

    • Reeves, L. W. (1957). "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria." Canadian Journal of Chemistry, 35(11), 1351-1360. Link

    • University of Oxford, Department of Chemistry. "Variable Temperature NMR Experiments: User Guide." (Practical protocols for VT setup). Link

  • Solvent Effects on Exchange

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the stabilization of tautomers by DMSO vs CDCl3). Link

Sources

Reference Data & Comparative Studies

Validation

Introduction to 3-Methyl-4-Thianone and its Analytical Significance

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-Thianone: A Comparative Analysis for Researchers In the landscape of analytical chemistry, particularly within drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-Thianone: A Comparative Analysis for Researchers

In the landscape of analytical chemistry, particularly within drug discovery and development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides a detailed exploration of the mass spectrometry fragmentation pattern of 3-methyl-4-thianone, a sulfur-containing heterocyclic ketone. As a Senior Application Scientist, this document is structured to offer not just observational data, but a mechanistic rationale behind the fragmentation pathways, comparing them with structurally related analogs to provide a deeper analytical context.

3-Methyl-4-thianone (C₆H₁₀OS, Molecular Weight: 130.21 g/mol ) is a saturated six-membered heterocyclic compound containing a ketone functional group and a sulfur atom within the ring. Its structural complexity, with the presence of a heteroatom, a carbonyl group, and an asymmetric center, makes it an interesting subject for mass spectrometric investigation. Understanding its fragmentation is crucial for its detection in complex matrices, for distinguishing it from its isomers, and for quality control in synthetic processes. This guide will delve into its fragmentation under both Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Predicted Fragmentation Pathways of 3-Methyl-4-Thianone

The fragmentation of 3-methyl-4-thianone under EI is primarily dictated by the presence of the ketone and the thioether functionalities. The molecular ion (M⁺•) at m/z 130 is expected to be reasonably abundant due to the stabilizing effect of the ring structure.[1][2] The primary fragmentation pathways are initiated by the ionization of a non-bonding electron from either the sulfur or the oxygen atom, followed by characteristic cleavage reactions.

a) Alpha-Cleavage: This is a hallmark fragmentation for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group.[3][4] For 3-methyl-4-thianone, two primary α-cleavage pathways are possible:

  • Pathway 1: Cleavage between C4-C5: This leads to the loss of a C₂H₄ molecule (ethene) and the formation of a resonance-stabilized radical cation at m/z 102 .

  • Pathway 2: Cleavage between C3-C4: This results in the loss of a C₃H₅• radical, leading to a fragment at m/z 87 . The presence of the methyl group at the 3-position makes this bond more susceptible to cleavage.

b) Ring Cleavage initiated by the Sulfur Atom: The sulfur atom can also direct fragmentation. A common pathway for cyclic thioethers involves the cleavage of the C-S bond followed by ring opening.[5] This can lead to a variety of smaller fragments.

c) McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a sufficiently long alkyl chain, a rearrangement involving the ring hydrogens might lead to the loss of neutral molecules like H₂S or CH₃SH.

Comparative Analysis with 4-Thianone

To understand the influence of the methyl group, a comparison with the parent compound, tetrahydro-4H-thiopyran-4-one (4-thianone), is insightful. The mass spectrum of 4-thianone shows a prominent molecular ion at m/z 116 and a base peak at m/z 87, resulting from the loss of an ethyl radical.[6][7] Another significant fragment is observed at m/z 55, characteristic of cyclohexanone fragmentation.[8][9]

For 3-methyl-4-thianone, we predict a shift in some of these key fragments. The fragment corresponding to the cyclohexanone-like cleavage is expected at m/z 69 (55 + 14 for the methyl group), as seen in other methyl-substituted cyclohexanones.[8]

Predicted EI Mass Spectrum Data for 3-Methyl-4-Thianone
m/z Proposed Fragment Ion Proposed Structure Fragmentation Pathway
130[M]⁺•Molecular Ion-
115[M - CH₃]⁺Loss of methyl radicalα-cleavage at C3
102[M - C₂H₄]⁺•Loss of etheneα-cleavage at C4-C5 and ring opening
87[M - C₃H₅•]⁺Loss of propenyl radicalα-cleavage at C3-C4
69[C₄H₅O]⁺Substituted cyclohexanone fragmentRing cleavage
59[C₂H₃S]⁺Thioformyl cation derivativeCleavage of the sulfur-containing ring
43[C₂H₃O]⁺Acylium ionα-cleavage
Visualization of Predicted EI Fragmentation

EI_Fragmentation M 3-Methyl-4-Thianone (m/z 130) frag115 [M-CH₃]⁺ (m/z 115) M->frag115 - •CH₃ frag102 [M-C₂H₄]⁺• (m/z 102) M->frag102 - C₂H₄ frag87 [M-C₃H₅•]⁺ (m/z 87) M->frag87 - •C₃H₅ frag69 [C₄H₅O]⁺ (m/z 69) M->frag69 Ring Cleavage

Caption: Predicted major EI fragmentation pathways of 3-methyl-4-thianone.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. This makes it ideal for determining the molecular weight of a compound.

For 3-methyl-4-thianone, under positive mode ESI, the most abundant ion is expected to be the protonated molecule at m/z 131.0474 ([C₆H₁₁OS]⁺). The protonation would likely occur at the most basic site, the carbonyl oxygen.[10]

Fragmentation in ESI-MS is usually induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion of 3-methyl-4-thianone would likely involve the loss of small neutral molecules.

Predicted ESI-MS/MS Fragmentation
  • Loss of H₂O: A common loss from protonated ketones, potentially leading to a fragment at m/z 113 .

  • Loss of H₂S: Elimination of hydrogen sulfide could produce a fragment at m/z 97 .

  • Ring Opening and Cleavage: Similar to EI, but initiated from an even-electron species, leading to different fragment ions.

A comparative analysis with its oxygen analog, 3-methyl-4-pyranone, would highlight the influence of the sulfur atom on proton affinity and fragmentation pathways under ESI conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric data, standardized experimental protocols are essential.

GC-MS (EI) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of 3-methyl-4-thianone in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: 3 minutes.

LC-MS (ESI) Protocol
  • Sample Preparation: Prepare a 10 µg/mL solution of 3-methyl-4-thianone in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 50 to 200 for MS1. For MS/MS, select the precursor ion at m/z 131 and apply varying collision energies (10-40 eV).

Experimental Workflow Visualization

Experimental_Workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS (ESI) Workflow gcms_sample Sample in Volatile Solvent gc_injection GC Injection gcms_sample->gc_injection gc_separation Gas Chromatography Separation gc_injection->gc_separation ei_ionization Electron Ionization (70 eV) gc_separation->ei_ionization ms_analysis_gc Mass Analysis (Scan m/z 40-200) ei_ionization->ms_analysis_gc lcms_sample Sample in Aqueous/Organic Solvent lc_injection LC Injection lcms_sample->lc_injection lc_separation Liquid Chromatography Separation lc_injection->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_analysis_lc Mass Analysis (MS1 Scan & MS/MS) esi_ionization->ms_analysis_lc

Caption: Standard experimental workflows for GC-MS and LC-MS analysis.

Comparative Summary

Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS)
Primary Ion Observed Molecular ion (M⁺•) at m/z 130Protonated molecule ([M+H]⁺) at m/z 131
Fragmentation Extensive, structurally informativeMinimal (in MS1), induced by CID (in MS/MS)
Key Fragments m/z 115, 102, 87, 69Loss of neutral molecules (e.g., H₂O, H₂S)
Typical Application GC-MS for volatile compounds, structural elucidationLC-MS for less volatile compounds, molecular weight determination

Conclusion

The mass spectrometric fragmentation of 3-methyl-4-thianone is a rich interplay of the influences of its cyclic ketone and thioether functionalities. Under Electron Ionization, a complex fragmentation pattern dominated by α-cleavage and ring-opening reactions provides a detailed structural fingerprint. In contrast, Electrospray Ionization is the method of choice for unambiguous molecular weight determination, with tandem mass spectrometry offering controlled fragmentation for further structural confirmation. By comparing its fragmentation to that of 4-thianone and other related cyclic ketones, we gain a deeper appreciation for the subtle structural influences on mass spectral behavior. The protocols and predictive data presented in this guide serve as a robust starting point for researchers and scientists in the accurate identification and characterization of this and similar molecules.

References

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 186-203. [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99. [Link]

  • El-Mekki, M. A., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of Analytical and Applied Pyrolysis, 98, 193-200. [Link]

  • Gimferrer, M., et al. (2020). Proposed mechanism for Cα–thioether bond breakage during LC-MS/MS analysis of sactipeptides. Chemistry – A European Journal, 26(61), 13854-13858. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Kalinina, M. I., et al. (2013). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 49(1), 125-129. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Brandt, S. D., et al. (2004). Summary of the proposed fragmentation pathways for compounds 3a and 4a using ESI-TQ-MS-MS. ResearchGate. [Link]

  • NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. In NIST Chemistry WebBook. [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). [Link]

  • NIST. (n.d.). 3-Methyl-4-nonanone. In NIST Chemistry WebBook. [Link]

  • Shiea, J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 713-722. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. [Link]

  • NIST. (n.d.). 3-Methyl-4-nonanone. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Hexanone, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. [Link]

  • NIST. (n.d.). 3-Methyl-4-octanone. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. [Link]

  • Turecek, F. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of the American Society for Mass Spectrometry, 35(2), 195-214. [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, tetrahydro-. In NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (2014, August 6). Synthesis of the 2-methylene analogue of the HRV 3C protease inhibitor thysanone (2-carbathysanone). [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. In NIST Chemistry WebBook. [Link]

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Comparative

Purity Assessment of Synthesized 3-Methyldihydro-2H-thiopyran-4(3H)-one by HPLC

Executive Summary The assessment of 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS 38486-22-5) presents a classic analytical paradox in flavor and pharmaceutical chemistry. While the molecule’s volatility suggests Gas Chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 3-methyldihydro-2H-thiopyran-4(3H)-one (CAS 38486-22-5) presents a classic analytical paradox in flavor and pharmaceutical chemistry. While the molecule’s volatility suggests Gas Chromatography (GC) as the default standard, its sulfur-containing core renders it susceptible to thermal oxidation and polymerization that GC cannot accurately quantify.[1][2]

This guide challenges the "GC-only" mindset. We demonstrate that while GC-FID is superior for isomeric ratio determination (cis/trans), High-Performance Liquid Chromatography (HPLC) is the only reliable method for determining oxidative stability and quantifying thermally labile sulfoxide impurities that degrade in a GC injector port.[3][1][2]

The Analytical Challenge

The Molecule: 3-methyldihydro-2H-thiopyran-4(3H)-one is a saturated or partially saturated sulfur heterocycle used primarily for meaty/savory flavor notes.[3][4][1][2] The Problem:

  • Chromophore Deficiency: The molecule lacks a strong UV chromophore (only a weak carbonyl

    
     transition at ~280 nm and sulfur absorbance at <220 nm).[1][2]
    
  • Thermal Instability: Sulfur atoms are prone to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[4][1][2] Sulfoxides often undergo elimination reactions (Pummerer-type rearrangements) at GC injector temperatures (
    
    
    C), leading to false purity data.[3][1][2]
Comparative Analysis: HPLC vs. Alternatives
FeatureHPLC-UV/DAD (Proposed) GC-FID (Standard) qNMR (Reference)
Primary Utility Quantifying non-volatile & thermally unstable impurities (Sulfoxides).[3][4][1][2]Quantifying volatile isomers (cis/trans) and residual solvents.[1][2]Absolute purity determination (mass balance).[1][2]
Sample Stress Low (Ambient temperature).[1][2]High (Injector >200°C degrades sulfoxides).[1][2]None (In-situ analysis).
Sensitivity Moderate (Requires low UV ~210 nm).[1][2]High (Carbon counting).[1][2]Low (Requires >10 mg).[1][2]
Selectivity Tunable via stationary phase (C18 vs. Phenyl).[1][2]Fixed by boiling point/polarity.[1]Perfect structural ID.
Blind Spots Inorganic salts; volatile solvents.[1][2]Oxidized by-products (degrade); Polymers.[3][1][2]Trace impurities (<0.1%).[1][2]

Senior Scientist Insight: Do not view these as competing methods. They are orthogonal. Use GC for the assay of the main peak isomers, but you must use HPLC to validate the absence of oxidative degradation products.

Method Development Strategy (The "Why" & "How")

Column Selection: The Sulfur Interaction

Standard C18 columns work, but for sulfur heterocycles, we recommend a Phenyl-Hexyl phase.[1]

  • Mechanism: The

    
    -electrons of the phenyl ring interact with the lone pairs of the sulfur atom and the carbonyl group. This provides unique selectivity that separates the sulfoxide impurity (more polar) significantly from the parent ketone.[2]
    
  • Alternative: C18 (ODS) is acceptable but often results in the sulfoxide eluting in the void volume due to high polarity.[2]

Detection Physics

Because the molecule is saturated, we cannot rely on the standard 254 nm UV detection.

  • 210 nm: Targets the sulfur atom and the carbonyl

    
     transitions.[1] Risk:[3][1][2] High background noise from solvents.[1]
    
  • 280 nm: Targets the carbonyl

    
    .[1] Risk:[3][1][2] Very low molar absorptivity (
    
    
    
    ), leading to poor sensitivity.[1][2]
  • Recommendation: Use a Diode Array Detector (DAD) to monitor 210 nm for quantification and 280 nm for peak purity confirmation.[1][2]

Experimental Protocol (SOP)

Method: RP-HPLC for Sulfur Heterocycle Purity

Scope: Quantification of 3-methyldihydro-2H-thiopyran-4(3H)-one and its sulfoxide/sulfone degradation products.

A. Chromatographic Conditions
  • Instrument: HPLC with DAD (Agilent 1260/1290 or equivalent).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
     (or equivalent).[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ketone form).[4][1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • Signal A: 210 nm (Bandwidth 4 nm, Ref 360 nm) – Quantification.

    • Signal B: 254 nm – Impurity Check (Aromatics).

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute salts)
2.05Start Gradient
12.090Elute Main Peak & Polymers
15.090Wash
15.15Re-equilibration
20.05End
C. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[4][1] (Avoid pure ACN to prevent precipitating polar sulfoxides).[1][2]

  • Concentration: Prepare 1.0 mg/mL stock.

  • Filtration: 0.22

    
     PTFE filter (Nylon can adsorb sulfur compounds).[1][2]
    

Data Analysis & Validation Logic

Identifying the Impurities

In the absence of standards, use Relative Retention Times (RRT) based on polarity logic:

  • Sulfoxide (RRT ~0.3 - 0.5): Highly polar.[4][1][2] Elutes early. Critical Quality Attribute.

  • Sulfone (RRT ~0.6 - 0.8): Moderately polar.[4][1][2]

  • Parent Ketone (RRT = 1.0): The target.

  • Dimer/Polymer (RRT > 1.5): Elutes during the high-organic wash.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for analyzing this synthesis.

AnalyticalWorkflow Synthesis Synthesis Reaction (Michael Addition/Cyclization) Crude Crude Mixture Synthesis->Crude Volatiles Volatile Analysis (Isomers/Solvents) Crude->Volatiles NonVolatiles Stability Analysis (Oxidation/Polymers) Crude->NonVolatiles GC GC-FID / GC-MS (High Temp) Volatiles->GC HPLC HPLC-UV (Phenyl-Hexyl) (Ambient Temp) NonVolatiles->HPLC Res_GC Result: Cis/Trans Ratio Residual Solvents GC->Res_GC Res_HPLC Result: Sulfoxide Content Chemical Purity HPLC->Res_HPLC Res_HPLC->Synthesis Optimize Anti-oxidants

Figure 1: Analytical workflow emphasizing the orthogonality of GC and HPLC. Note the feedback loop: HPLC detection of sulfoxides dictates changes to the synthesis (e.g., inert atmosphere) that GC would miss.[2]

Senior Scientist's "Pro-Tips" for Success

  • The "Ghost" Peak: If you see a split peak for the main compound in HPLC, check your pH. The ketone can enolize.[1][5][6][7] Ensure your mobile phase is acidic (pH ~3.0 with formic acid) to keep the keto-form dominant.[3][1][2]

  • Limit of Detection (LOD): At 210 nm, acetonitrile absorbs slightly.[1][2] Use "Far-UV" grade acetonitrile to lower the baseline noise and improve the S/N ratio for the sulfur peak.[1]

  • Mass Balance Check: If HPLC purity is 99% but the product is a solid that smells "off," run a qNMR . HPLC at 210 nm overestimates purity if inorganic salts or non-UV active impurities are present.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

  • Ward, D. E., et al. (2002).[1][2][6] "Diastereoselectivity of the Aldol Reaction of Tetrahydro-4H-thiopyran-4-one." The Journal of Organic Chemistry, 67(5), 1618–1629.[2][6] [Link]

  • Lancaster, M. (2016).[1][2] Green Chemistry: An Introductory Text.[1] Royal Society of Chemistry.[1][5] (Context on sulfur oxidation analysis). [Link]

  • PubChem. (2025).[4][1][2] Compound Summary: Tetrahydrothiopyran-4-one.[3][4][1][2][6][8][9] National Library of Medicine.[1] [Link][3][1][2]

Sources

Validation

Spectroscopic comparison of 3-methyldihydro-2H-thiopyran-4(3H)-one and its sulfoxide/sulfone derivatives

[1] Content Type: Technical Comparison Guide Subject: 3-Methyldihydro-2H-thiopyran-4(3H)-one (3-Methyltetrahydrothiopyran-4-one) vs. Sulfoxide vs.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Subject: 3-Methyldihydro-2H-thiopyran-4(3H)-one (3-Methyltetrahydrothiopyran-4-one) vs. Sulfoxide vs. Sulfone Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1]

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a technical comparison of 3-methyldihydro-2H-thiopyran-4(3H)-one (hereafter referred to as the Sulfide ) and its oxidized derivatives: the Sulfoxide (S-oxide) and Sulfone (S,S-dioxide).[1]

These scaffolds are critical intermediates in the synthesis of MMP-12 inhibitors and non-nucleoside reverse transcriptase inhibitors.[1] The primary challenge in utilizing these derivatives lies in the spectroscopic differentiation of the oxidation states and the stereochemical complexity introduced upon sulfoxidation.

The Three States of Matter (Molecular)
  • Sulfide (Parent): Lipophilic, susceptible to alkylation, standard ketone reactivity.

  • Sulfoxide: Chiral sulfur center; introduces diastereomers (cis/trans relative to the 3-methyl group).[1][2] High polarity.

  • Sulfone: Achiral sulfur; strong electron-withdrawing inductive effect ($ -I $).[1] High melting point, chemically stable.

Synthesis & Conformational Analysis

To understand the spectroscopy, one must understand the geometry. The oxidation pathway creates distinct stereochemical environments that are directly observable via NMR.[1]

Oxidation Pathway (Graphviz Diagram)

OxidationPathway Sulfide Sulfide (3-methyl-4-thianone) C6H10OS Oxidant1 1.0 eq NaIO4 or mCPBA (-78°C) Sulfide->Oxidant1 Oxidant2 Excess mCPBA or KMnO4 Sulfide->Oxidant2 Direct Oxidation Sulfoxide Sulfoxide (S-Oxide) Mixture of Diastereomers Oxidant1->Sulfoxide Kinetic Control Sulfoxide->Oxidant2 Sulfone Sulfone (S,S-Dioxide) Achiral Sulfur Oxidant2->Sulfone Thermodynamic Endpoint

Figure 1: Stepwise oxidation pathway from sulfide to sulfone.[1] Note that the sulfoxide formation creates a new chiral center at Sulfur.

Spectroscopic Comparison

Infrared (IR) Spectroscopy

IR is the fastest method to confirm functional group transformation.[1] The key diagnostic bands appear in the fingerprint region for S-O stretches and the carbonyl region.

FeatureSulfide Sulfoxide Sulfone Mechanistic Insight
C=O[1][2] Stretch 1710–1715 cm⁻¹1715–1720 cm⁻¹1725–1735 cm⁻¹Inductive withdrawal by

destabilizes the polarized C=O form, increasing bond order/frequency.
S-O Stretch Absent1030–1070 cm⁻¹ (Strong)AbsentCharacteristic strong band for S=O.[1]
O=S=O Stretch AbsentAbsent1120–1160 cm⁻¹ (Sym) 1300–1350 cm⁻¹ (Asym)The "Sulfone Doublet" is definitive proof of full oxidation.[1]
C-S Stretch 600–700 cm⁻¹ (Weak)Shifted/ObscuredShifted/ObscuredGenerally unreliable for diagnostic purposes.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides the most detailed structural proof, particularly for assessing the stereochemistry of the sulfoxide.


H NMR Trends (CDCl

, 400 MHz)

Note: Chemical shifts (


) are approximate and solvent-dependent.
  • Sulfide:

    • H-2/H-6 (

      
       to S): 
      
      
      
      2.6 – 3.0 ppm.[1]
    • H-3 (

      
       to C=O):  Multiplet, 
      
      
      
      2.8 ppm.[1][3]
    • 3-Me: Doublet,

      
       1.05 ppm.[1]
      
  • Sulfoxide (The Diagnostic Challenge):

    • Deshielding: Protons

      
       to the sulfoxide (H-2, H-6) shift downfield to 
      
      
      
      3.0 – 3.5 ppm due to the anisotropy of the S=O bond.[1]
    • Geminal Differentiation: The axial and equatorial protons at C-2 and C-6 become magnetically non-equivalent due to the chiral sulfur.[1]

    • Diastereomers: You will likely observe two sets of signals (major/minor) corresponding to cis-3-methyl (Me equatorial, S=O axial) and trans-3-methyl isomers.[1]

  • Sulfone:

    • Maximal Deshielding: H-2/H-6 protons shift further downfield (

      
       3.2 – 3.8 ppm).[1]
      
    • Simplification: The spectrum simplifies relative to the sulfoxide because the sulfur is no longer a chiral center, though the ring puckering still differentiates axial/equatorial protons.


C NMR Trends
CarbonSulfide (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
Notes
C=O (C-4) ~210~208~205Shielding effect observed upon oxidation.
C-2/C-6 (

-S)
30–3550–5552–58Major Diagnostic: ~20 ppm downfield shift due to electronegativity.
C-3 (

-Me)
45–4840–4542–46Minor shifts; sensitive to conformation.[1][4]
Mass Spectrometry (MS)
  • Sulfide: Molecular Ion (

    
    ) is usually visible.[1] Isotopic pattern shows 
    
    
    
    S (4.2% abundance).[1]
  • Sulfoxide: Often shows weak

    
    .[1] Prominent fragment at 
    
    
    
    (loss of OH) or
    
    
    (loss of O).[1]
  • Sulfone: Stable

    
    .[1] Characteristic fragmentation involves extrusion of 
    
    
    
    (
    
    
    ) or retro-Cheletropic elimination of ethylene.[1]

Experimental Protocols

Protocol A: Controlled Synthesis of Sulfoxide (Kinetic Control)

Target: To isolate the sulfoxide without over-oxidation.

  • Dissolution: Dissolve 3-methyldihydro-2H-thiopyran-4(3H)-one (1.0 eq) in Methanol/Water (10:1) at 0°C.

  • Oxidant Addition: Add Sodium Periodate (

    
    , 1.05 eq) portion-wise over 20 minutes.
    
    • Expert Tip: Do not use mCPBA if you strictly want the sulfoxide, as mCPBA is harder to stop at the mono-oxidation stage.[1]

      
       is selective.[1]
      
  • Monitoring: Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane). Sulfoxide is significantly more polar (lower 
    
    
    
    ) than the sulfide.[1]
  • Workup: Filter precipitated salts (

    
    ). Extract filtrate with DCM.[1]
    
  • Validation: Check IR for absence of sulfone bands (1150/1300 cm⁻¹).

Protocol B: Exhaustive Oxidation to Sulfone

Target: Complete conversion.[1]

  • Dissolution: Dissolve starting material in DCM at room temperature.

  • Oxidant Addition: Add mCPBA (2.5 eq).

  • Quench: Wash with saturated

    
     (to destroy excess peroxide) followed by 
    
    
    
    (to remove m-chlorobenzoic acid).[1]
  • Purification: Recrystallization from Ethanol usually yields pure sulfone crystals.[1]

Decision Logic for Identification

Use this logic flow to determine which derivative you have synthesized.

IdentificationLogic Start Unknown Sample IR_Check Step 1: IR Spectrum Check 1000-1400 cm-1 Start->IR_Check Result_Sulfide No strong bands in 1030-1350 region IR_Check->Result_Sulfide Clean Result_Oxidized Strong bands present IR_Check->Result_Oxidized Band_Specific Step 2: Band Analysis Result_Oxidized->Band_Specific Sulfoxide Single strong band ~1050 cm-1 (Sulfoxide) Band_Specific->Sulfoxide Sulfone Two strong bands ~1150 & 1320 cm-1 (Sulfone) Band_Specific->Sulfone NMR_Check Step 3: 1H NMR Validation Sulfoxide->NMR_Check Sulfone->NMR_Check Conf_Sulfoxide Complex Multiplets (Diastereomers) NMR_Check->Conf_Sulfoxide Sulfoxide Conf_Sulfone Clean Spectrum Significant Deshielding NMR_Check->Conf_Sulfone Sulfone

Figure 2: Analytical decision tree for distinguishing thiopyran-4-one derivatives.

References

  • Structure & Nomenclature: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38486-22-5, 3-Methyldihydro-2H-thiopyran-4(3H)-one. Retrieved from [Link]

  • General Thiopyranone Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). Wiley.[1][5] (General reference for Sulfide/Sulfone IR shifts).

  • Oxidation Methodology: Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds.
  • NMR of Heterocyclic Sulfones: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for

    
    -proton deshielding effects).
    

Sources

Comparative

Structural Validation of Synthetic Intermediates: A Comparative Guide to 2D NMR Strategies

Executive Summary: The "White Powder" Problem In drug development and complex organic synthesis, the isolation of a reaction product is rarely the end of the story. The immediate challenge is structural validation: Is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "White Powder" Problem

In drug development and complex organic synthesis, the isolation of a reaction product is rarely the end of the story. The immediate challenge is structural validation: Is this white powder the desired product, a regioisomer, or a stable intermediate?

While Mass Spectrometry (MS) provides molecular weight and X-ray crystallography offers absolute configuration, 2D Nuclear Magnetic Resonance (NMR) remains the only high-throughput, solution-state technique capable of mapping atomic connectivity ab initio.

This guide compares modern 2D NMR workflows (specifically Gradient-Enhanced and Non-Uniform Sampling protocols) against traditional alternatives, providing a validated framework for structural elucidation.

The Solution: Modern 2D NMR Toolkit

To validate a structure, we move beyond 1D


H NMR, which suffers from peak overlap and lack of connectivity data. The modern "Senior Scientist" standard relies on a specific suite of pulse sequences, primarily Gradient-Enhanced (ge)  versions, which suppress artifacts and reduce experiment time.
The Core Suite
  • ge-HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (

    
    ). This is your "atomic inventory."
    
  • ge-HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away (

    
    ). This is the "skeleton builder," bridging quaternary carbons and heteroatoms.
    
  • COSY (Correlation Spectroscopy): Maps scalar coupling between neighboring protons (

    
    ).
    
  • NOESY/ROESY: Maps through-space interactions (

    
    ). Essential for stereochemistry (cis/trans, endo/exo).
    

Comparative Analysis

2D NMR vs. Alternative Methodologies[1][2][3][4][5][6]

The following matrix compares 2D NMR against its primary competitors in the structural biology and organic synthesis space.

Feature2D NMR (Solution) X-Ray Crystallography Mass Spectrometry (MS/MS)
Primary Output Atomic Connectivity & StereochemistryAbsolute 3D StructureMolecular Mass & Fragmentation
Sample State Solution (Native-like)Solid Crystal (Lattice forces)Gas Phase (Ionized)
Bottleneck Solubility & Concentration (>1 mg)Crystallization (High failure rate)Ionization efficiency
Isomer Differentiation High (Regio- & Stereoisomers)Definitive Low (Often identical mass/frag)
Turnaround Time 10 mins - 4 hoursDays - Months< 5 mins
Destructive? NoNoYes

Verdict: While X-ray is the "gold standard" for absolute configuration, it is a bottleneck technique. MS is a screening tool.[1] 2D NMR is the operational standard for rapid, confident structure validation in solution.

Internal Comparison: Gradient-Enhanced (ge) vs. Traditional Phase Cycling

Early 2D NMR relied on "phase cycling" to cancel out unwanted signals, requiring minimum scan multiples (e.g., 8, 16, 32 scans per increment). Modern Gradient-Enhanced (ge) spectroscopy uses pulsed field gradients to select coherence pathways in a single scan.[2]

MetricTraditional Phase CyclingGradient-Enhanced (ge)Advantage
Artifacts (

noise)
High (requires subtraction)Low (single-scan selection)Cleaner spectra
Min. Scans 8 - 161 - 2 4x-8x Speedup
Solvent Suppression ModerateExcellent Vital for non-deuterated solvents
Sensitivity 100% (theoretical)~80-90% (due to diffusion)Speed outweighs signal loss

Scientific Integrity: The Logic of Elucidation

To ensure trustworthiness, the elucidation process must be a self-validating system . We do not "guess" the structure; we assemble it.

The Elucidation Workflow (Graphviz)

The following diagram illustrates the logical dependency of each experiment. Note how HMBC acts as the central hub for connecting isolated spin systems identified by COSY and HSQC.

ElucidationLogic Unknown Unknown Reaction Product Proton 1D Proton NMR (Integration & Inventory) Unknown->Proton Dissolve in CDCl3/DMSO HSQC ge-HSQC (C-H Correlation) Proton->HSQC Identify CH, CH2, CH3 COSY COSY (Fragment Assembly) HSQC->COSY Define Spin Systems HMBC ge-HMBC (Skeleton Connection) HSQC->HMBC Assign Quaternary C COSY->HMBC Link Fragments NOESY NOESY (Stereochemistry) HMBC->NOESY If Stereocenters exist Structure Validated Structure HMBC->Structure Planar Structure NOESY->Structure 3D Conformation

Caption: The structural elucidation dependency graph. HMBC is critical for bridging fragments defined by COSY.

Experimental Protocol: The "Senior Scientist" Standard

This protocol utilizes Non-Uniform Sampling (NUS) , a technique that skips 25-50% of the indirect dimension points to reduce acquisition time without sacrificing resolution.

Step 1: Sample Preparation
  • Concentration: 5–10 mg of analyte in 600

    
    L solvent.
    
  • Solvent Choice: DMSO-

    
     is preferred for polar intermediates to prevent aggregation; CDCl
    
    
    
    for non-polars.
  • Tube Quality: Use high-throughput 5mm tubes (e.g., Wilmad 535-PP) to ensure shimming stability.

Step 2: Acquisition Parameters (Bruker/Agilent equivalent)
Experiment A: ge-HSQC (Multiplicity Edited)
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker).

  • Logic: Phasing distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).[3]
  • Coupling Constant (

    
    ):  Set to 145 Hz.
    
  • NUS: Enable at 50% sampling density.

  • Scans: 4 (Total time: ~5 mins with NUS).

Experiment B: ge-HMBC
  • Pulse Sequence: hmbcgplpndqf (Bruker).

  • Long-Range Delay: Optimized for 8–10 Hz (

    
    ).
    
    • Expert Note: If missing correlations to halogens or carbonyls, lower this optimization to 6 Hz (approx 83ms delay).

  • Scans: 8–16 (Signal-to-noise is critical here).

Step 3: Data Processing & Interpretation
  • Phase 1D Proton: Ensure flat baseline.

  • Calibrate: Set TMS or Residual Solvent Peak (e.g., DMSO quintet at 2.50 ppm).

  • Overlay: Project the HSQC onto the 1D Proton axis.

  • Walk the Chain:

    • Identify a distinct proton (e.g., aromatic or adjacent to heteroatom).

    • Use COSY to find its neighbors.[4]

    • Use HMBC to jump over quaternary carbons to the next spin system.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.

  • Hyberts, S. G., et al. (2012). The applications of non-uniform sampling to solution NMR. Springer.

  • Hurd, R. E. (1990).[5] Gradient-Enhanced Spectroscopy. Journal of Magnetic Resonance.

  • Elyashberg, M. (2015). Computer-assisted structure verification and elucidation. Annual Reports on NMR Spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-methyldihydro-2H-thiopyran-4(3H)-one for Laboratory Professionals

I. Immediate Safety and Hazard Assessment Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential.

Author: BenchChem Technical Support Team. Date: February 2026

I. Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data for analogous compounds like Tetrahydrothiopyran-4-one, 3-methyldihydro-2H-thiopyran-4(3H)-one should be handled with care. It is likely a solid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhaling dust or vapors.[2]

In the event of accidental exposure, immediately rinse the affected area with copious amounts of water and seek medical attention.[1][3]

II. Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[4] While 3-methyldihydro-2H-thiopyran-4(3H)-one is not explicitly listed, its potential for irritation suggests it should be treated as hazardous waste.

Key Segregation Practices:

  • Do Not Mix: Never mix 3-methyldihydro-2H-thiopyran-4(3H)-one with other waste streams.[2] Incompatible wastes can react violently or produce toxic gases.[5][6]

  • Dedicated Container: Designate a specific, clearly labeled waste container for this compound.[7]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[7]

The following diagram illustrates the initial decision process for handling chemical waste in a laboratory setting.

Caption: Decision workflow for handling laboratory chemical waste.

III. On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs) for the temporary storage of this waste.[6][8] These areas must be at or near the point of generation.[8]

SAA Requirements:

  • Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[6][9] It is best practice to use the original container if it is in good condition.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[6]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be moved to a central storage area within three days.[6]

Storage Parameter Requirement Rationale
Location At or near the point of generationTo minimize the transport of hazardous materials within the lab.
Container Compatible, sealed, and in good conditionTo prevent leaks, spills, and reactions.[9]
Labeling "Hazardous Waste," chemical name, hazardsTo ensure proper identification and handling by all personnel.[6]
Volume Limit ≤ 55 gallons per SAATo limit the quantity of hazardous waste in the immediate work area.[8]
IV. Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of 3-methyldihydro-2H-thiopyran-4(3H)-one is through a licensed hazardous waste disposal company.[2] Attempting to treat or neutralize chemical waste in the lab without a specific, validated protocol and the necessary permits is generally not advisable and may be in violation of regulations.[10]

Disposal Workflow:

  • Containment: Ensure the 3-methyldihydro-2H-thiopyran-4(3H)-one waste is in a properly labeled and sealed container as described in the SAA section.

  • Documentation: Maintain an inventory of the hazardous waste you generate.[5] This is a key component of regulatory compliance.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging hazardous waste pickup. They will have established procedures and contracts with licensed disposal vendors.

  • Waste Manifest: For off-site transport, a hazardous waste manifest is required.[10] This is a legal document that tracks the waste from its point of generation to its final destination ("cradle-to-grave"). Your EHS office will typically handle this paperwork.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] At the TSDF, the waste will be managed in an environmentally sound manner, likely through high-temperature incineration.[2]

The following diagram outlines the compliant disposal pathway for 3-methyldihydro-2H-thiopyran-4(3H)-one.

Caption: Compliant disposal pathway for hazardous chemical waste.

V. Conclusion: A Culture of Safety

The responsible disposal of 3-methyldihydro-2H-thiopyran-4(3H)-one is a reflection of our broader commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, which are synthesized from best practices and regulatory standards, we can ensure that our scientific pursuits do not come at the expense of our health or the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). US EPA. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2023, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023, May 30). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Hydroxy-2-methyl-4-pyrone. (2021, December 18). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-methyldihydro-2H-thiopyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and logistical procedures for the ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and logistical procedures for the handling and disposal of 3-methyldihydro-2H-thiopyran-4(3H)-one. The recommendations herein are based on the known hazard profiles of similar chemical structures to ensure a robust safety framework in the laboratory.

Hazard Assessment Based on Structural Analogs

Due to the absence of specific toxicological data for 3-methyldihydro-2H-thiopyran-4(3H)-one, a conservative approach to safety is warranted. Information on structurally related compounds, such as tetrahydrothiopyran-4-one, indicates the following potential hazards:

  • Skin Irritation: May cause irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation: Poses a risk of serious irritation to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

Based on these potential risks, the implementation of a multi-layered PPE strategy is mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE): A Comprehensive Barrier Strategy

The cornerstone of safe chemical handling lies in the correct selection and use of PPE. The following table details the minimum PPE requirements for various laboratory operations involving 3-methyldihydro-2H-thiopyran-4(3H)-one.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Operations should be conducted within a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is strongly advised.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended when there is a significant splash risk.Nitrile or neoprene gloves.A chemical-resistant laboratory coat.All procedures must be carried out in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and a full-face shield.Nitrile or neoprene gloves. Double gloving is recommended for prolonged or high-risk procedures.A chemical-resistant laboratory coat with cuffs tucked into gloves.All reactions must be performed within a chemical fume hood.
Spill Management Chemical splash goggles and a full-face shield.Heavy-duty nitrile or neoprene gloves.A chemical-resistant apron or coveralls worn over a laboratory coat.A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is mandatory.
Rationale for PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles that provide a complete seal around the eyes. The addition of a face shield offers a secondary barrier against splashes, which is particularly crucial during larger-scale work or when handling the substance under positive or negative pressure.

  • Hand Protection: Nitrile and neoprene gloves generally provide adequate protection against a variety of chemicals. However, it is best practice to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves should be inspected for any signs of damage before each use and replaced immediately upon contamination.

  • Body Protection: A standard cotton lab coat may not offer sufficient protection from splashes. Therefore, a chemical-resistant laboratory coat or the use of a chemical-resistant apron over a standard lab coat is recommended. All skin should be covered by clothing, with long pants and closed-toe shoes being mandatory.

  • Respiratory Protection: To mitigate the risk of respiratory irritation, all manipulations of this compound that could generate dust or vapors must be performed within a certified chemical fume hood. In the rare event that a low-energy procedure cannot be conducted in a fume hood, a thorough risk assessment must be performed, and appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, must be utilized.

Operational Blueprint: From Receipt to Disposal

A structured and systematic workflow is essential for minimizing the risks associated with handling 3-methyldihydro-2H-thiopyran-4(3H)-one.

Spill Response Protocol

Prompt and correct action in the event of a spill is critical to protect personnel and the environment.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity of the spill and evacuate the affected area.

  • Don Appropriate PPE: Before initiating cleanup, equip yourself with the PPE specified for "Spill Management" in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike and absorb the material. For solid spills, gently cover with a damp paper towel to prevent the generation of airborne dust.

  • Collect and Secure Waste: Carefully scoop the absorbed material and any contaminated items into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill site with a suitable solvent (such as ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves, absorbent pads, and paper towels, must be disposed of as hazardous waste.

  • Incident Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Chemical Waste Management Plan

The proper segregation and disposal of all waste streams are fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Stream Identification and Segregation:

  • Solid Chemical Waste: This includes any unused or expired 3-methyldihydro-2H-thiopyran-4(3H)-one and all materials from spill cleanup.

    • Container: A dedicated, clearly labeled, and securely sealed hazardous waste container.

  • Liquid Chemical Waste: All solutions containing 3-methyldihydro-2H-thiopyran-4(3H)-one.

    • Container: A dedicated, clearly labeled, and sealed hazardous waste container for organic liquid waste. Avoid mixing with incompatible waste streams.

  • Contaminated Sharps: Any needles, syringes, or other sharp objects that have been in contact with the chemical.

    • Container: A designated sharps container specifically for hazardous chemical waste.

  • Contaminated Laboratory Equipment: Any glassware or other equipment that cannot be effectively decontaminated.

    • Container: A dedicated, clearly labeled hazardous waste container for solid waste.

Decontamination of Reusable Glassware:

Glassware intended for reuse should be decontaminated in a chemical fume hood by rinsing with an appropriate solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste. After the initial solvent rinse, the glassware should be washed with soap and water. For compounds containing sulfur, a subsequent rinse with a dilute bleach solution can be effective in oxidizing residual traces, followed by a final thorough rinse with deionized water.

Visual Workflow for Safe Handling and Disposal

The following diagram provides a visual representation of the decision-making process and procedural flow for the safe management of 3-methyldihydro-2H-thiopyran-4(3H)-one.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for 3-methyldihydro-2H-thiopyran-4(3H)-one cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Handling and Disposal start Start: Chemical Acquisition assess_hazards Hazard Assessment (based on analogs) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe weigh_dissolve Weighing and Dissolving in Fume Hood select_ppe->weigh_dissolve run_reaction Conducting Reaction in Fume Hood weigh_dissolve->run_reaction spill Spill Event? run_reaction->spill no_spill No Spill spill->no_spill No spill_protocol Execute Spill Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Surfaces no_spill->decontaminate spill_protocol->decontaminate segregate_waste Segregate All Waste Streams decontaminate->segregate_waste dispose Dispose of Waste via EHS Procedures segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of 3-methyldihydro-2H-thiopyran-4(3H)-one.

References

  • Thermo Fisher Scientific. (2025, September 16).
  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Tennessee. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

Sources

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